Ancitabine
Description
This compound is a cytarabine congener prodrug with antineoplastic activity. Upon administration, this compound is slowly hydrolyzed into cytarabine, which is converted to the active triphosphate form and competes with deoxycytidine triphosphate for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA and RNA polymerases, resulting in a decrease in cell growth. Compared to cytarabine, a more prolonged, consistent cytarabine-mediated therapeutic effect may be achieved with this compound because of the slow hydrolytic conversion of this compound to cytarabine.
Congener of CYTARABINE that is metabolized to cytarabine and thereby maintains a more constant antineoplastic action.
See also: Cytarabine (broader); this compound Hydrochloride (active moiety of); Cytarabine Hydrochloride (related).
Properties
IUPAC Name |
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDAGFIXKZCXAH-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020357 | |
| Record name | Cyclocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O 200 ( mg/mL), EtOAc < 0.1 ( mg/mL), CHC13 < 0.1 ( mg/mL) | |
| Record name | CYCLOCYTIDINE HYDROCHLORIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/145668%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
31698-14-3, 10212-25-6 | |
| Record name | Ancitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31698-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ancitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031698143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO2D32W0VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ancitabine's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine (B1667388), a prodrug of the widely used antimetabolite cytarabine (B982) (Ara-C), represents a strategic approach to enhance the therapeutic window of cytarabine-based chemotherapy in acute myeloid leukemia (AML). By undergoing conversion to its active form, cytarabine, this compound facilitates a more sustained exposure of leukemia cells to the cytotoxic agent.[1][2][3] This in-depth technical guide elucidates the core mechanism of action of this compound in AML, focusing on its conversion, intracellular activation, and subsequent impact on DNA synthesis and key signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of novel AML therapies.
Data Presentation: Cytotoxicity of Cytarabine in AML Cell Lines
While specific quantitative data for this compound is limited in publicly available literature, the cytotoxic effects of its active metabolite, cytarabine, have been extensively studied. The following table summarizes the 50% inhibitory concentration (IC50) values of cytarabine in various AML cell lines, providing a comparative view of its potency.
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| HL-60 | ~2.5 | 24 | MTT | [4] |
| No effect on resistant cells | 24, 48, 72 | MTT | [5] | |
| KG-1 | No effect on resistant cells | Not specified | MTT | [5] |
| MOLM-13 | 0.06294 (parental) | Not specified | CellTiter-Glo | [2] |
| 9.242 (decitabine-resistant) | Not specified | CellTiter-Glo | [2] | |
| OCI-AML3 | Minimal effect (resistant) | 48 | Annexin V/7-AAD | [1] |
Core Mechanism of Action
The anticancer activity of this compound is entirely dependent on its bioconversion to cytarabine and the subsequent intracellular phosphorylation to its active triphosphate form, cytarabine triphosphate (ara-CTP).[1][6] This process and its downstream effects are detailed below.
Intracellular Conversion and Activation
This compound is designed to be slowly hydrolyzed in the body to release cytarabine, which can lead to a more prolonged and consistent therapeutic effect compared to direct administration of cytarabine.[7] Once inside the cell, cytarabine is phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP). Subsequent phosphorylations by other kinases lead to the formation of the active metabolite, ara-CTP.
Inhibition of DNA Synthesis and Induction of DNA Damage
The primary mechanism of cytarabine's cytotoxicity is the inhibition of DNA synthesis. Ara-CTP achieves this through two main actions:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication and repair. This blockage prevents the elongation of the new DNA strand.
-
Incorporation into DNA: Due to its structural similarity to deoxycytidine triphosphate (dCTP), ara-CTP is incorporated into the growing DNA strand. The presence of the arabinose sugar instead of deoxyribose sterically hinders the rotation of the DNA chain, leading to premature chain termination.
This disruption of DNA replication induces significant DNA damage, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis.
Impact on Key Signaling Pathways
The cellular response to this compound-induced DNA damage involves the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis.
DNA Damage Response (DDR) Pathway
The incorporation of ara-CTP into DNA triggers a robust DNA Damage Response (DDR). This leads to the activation of sensor kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which in turn phosphorylate and activate downstream checkpoint kinases like CHK1 and CHK2. This cascade ultimately results in cell cycle arrest to allow for DNA repair, or if the damage is too severe, the initiation of apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial pro-survival signaling cascade that is often constitutively active in AML. Cytarabine has been shown to modulate this pathway, although the effects can be complex and cell-type dependent. In some contexts, cytarabine can inhibit mTOR, leading to a decrease in protein synthesis and cell growth. However, the PI3K/Akt pathway can also be activated as a survival response to chemotherapy-induced stress, contributing to drug resistance.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling route involved in cell proliferation, differentiation, and survival. Studies have shown that cytarabine can induce the phosphorylation and activation of ERK in some AML cell lines. This activation may represent a pro-survival response that counteracts the cytotoxic effects of the drug.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and cytarabine's mechanism of action are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., HL-60, KG-1, MOLM-13, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or Cytarabine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound or cytarabine in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
AML cells treated with this compound or cytarabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentrations of this compound or cytarabine for the specified time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.[9]
-
Wash the cells once with cold PBS.[9]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[4]
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Materials:
-
AML cells treated with this compound or cytarabine
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated AML cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control like GAPDH.
Conclusion
This compound, through its conversion to cytarabine, exerts its potent anti-leukemic effects in AML by primarily targeting DNA synthesis. The incorporation of its active metabolite, ara-CTP, into DNA leads to strand termination, DNA damage, and the induction of apoptosis. The cellular response to this insult involves the complex interplay of the DNA damage response pathway and key survival signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. A thorough understanding of these mechanisms is crucial for the rational design of combination therapies aimed at overcoming chemoresistance and improving clinical outcomes for patients with AML. Further research focusing on the specific pharmacokinetic and pharmacodynamic properties of this compound itself will provide a more complete picture and potentially unveil further therapeutic advantages of this prodrug strategy.
References
- 1. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Ancitabine and Cytarabine: A Comparative Analysis of Metabolic Pathways
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Cytarabine (B982) (cytosine arabinoside, ara-C) is a potent pyrimidine (B1678525) nucleoside analogue that has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, for decades.[1][2][3] Its efficacy is, however, limited by a short plasma half-life due to rapid metabolic inactivation.[4][5] Ancitabine (B1667388) (cyclocytidine) was developed as a prodrug of cytarabine to circumvent this limitation.[6][7] Upon administration, this compound undergoes a slow hydrolytic conversion to cytarabine, aiming to provide more sustained plasma concentrations of the active agent and thereby a more prolonged therapeutic effect.[6][8][9] This guide provides a detailed comparison of the metabolic pathways of these two compounds, outlines relevant experimental protocols, and presents key quantitative data.
Section 1: The Metabolic Pathway of Cytarabine
The clinical activity of cytarabine is entirely dependent on its intracellular transport and subsequent metabolic conversion into its active and inactive forms. The balance between these activating and inactivating pathways is a critical determinant of the drug's therapeutic efficacy and potential for resistance.[10][11]
Anabolic Pathway (Activation)
For cytarabine to exert its cytotoxic effects, it must be phosphorylated intracellularly to its active triphosphate form, cytarabine triphosphate (ara-CTP).[2][12] This is a sequential three-step process catalyzed by several kinases.
-
Monophosphorylation: Cytarabine enters the cell, primarily via the human equilibrative nucleoside transporter 1 (hENT-1).[1][13] Inside the cell, the first and rate-limiting step is the conversion of cytarabine to cytarabine monophosphate (ara-CMP) by the enzyme deoxycytidine kinase (dCK) .[3][14][15] The activity of dCK is a crucial factor for cytarabine sensitivity, and low expression of this enzyme is a known mechanism of resistance.[16][17]
-
Diphosphorylation: Ara-CMP is subsequently phosphorylated to cytarabine diphosphate (B83284) (ara-CDP) by cytidine monophosphate kinase (CMPK) .[15]
-
Triphosphorylation: Finally, ara-CDP is converted to the active metabolite, cytarabine triphosphate (ara-CTP) , by nucleoside diphosphate kinases (NDPKs).[15]
Ara-CTP is a structural analogue of deoxycytidine triphosphate (dCTP) and primarily exerts its cytotoxic effect by being incorporated into DNA during the S phase of the cell cycle.[1][18] This incorporation inhibits the function of DNA polymerase, leading to chain termination and halting DNA synthesis and repair, ultimately inducing cell death.[2][8][14]
Catabolic Pathway (Inactivation)
Cytarabine and its phosphorylated metabolites are subject to rapid inactivation by deamination, which represents the primary route of drug resistance and clearance.
-
Deamination of Cytarabine: The main inactivating enzyme is cytidine deaminase (CDA) , which is highly active in the liver, spleen, and plasma.[3][14] CDA irreversibly converts cytarabine into its inactive metabolite, uracil (B121893) arabinoside (ara-U).[1][10][11] The rapid conversion by CDA is the primary reason for cytarabine's short plasma half-life.[4]
-
Deamination of ara-CMP: The monophosphorylated form, ara-CMP, can also be inactivated. It can be dephosphorylated back to cytarabine by 5'-nucleotidases (NT5C2) or deaminated by deoxycytidylate deaminase (DCTD) to form the inactive uracil monophosphate arabinoside (ara-UMP).[3][10][11]
The following diagram illustrates the complete metabolic pathway of Cytarabine.
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 3. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound hydrochloride | DNA/RNA Synthesis | Autophagy | TargetMol [targetmol.com]
- 9. Facebook [cancer.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ancitabine: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine (also known as Cyclocytidine) is a synthetic nucleoside analog and a prodrug of the potent antineoplastic agent, cytarabine (B982).[1] Its chemical structure is designed to be slowly hydrolyzed in vivo to cytarabine, thereby maintaining a more constant and prolonged therapeutic action compared to the administration of cytarabine itself.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering critical data and methodologies for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is an organic heterotricyclic compound.[1] It is most commonly available as a hydrochloride salt, which exhibits improved solubility and stability.[3]
Chemical Identifiers
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol | (2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
| CAS Number | 31698-14-3 | 10212-25-6 |
| Chemical Formula | C9H11N3O4 | C9H12ClN3O4 |
| Molecular Weight | 225.20 g/mol | 261.66 g/mol |
| Appearance | - | White to off-white crystalline solid |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Melting Point | 269-270 °C (with decomposition) | |
| pKa (calculated) | 15.067 (at pH 7) | |
| pKb (calculated) | 14.000 (at pH 7) |
Solubility
This compound hydrochloride is freely soluble in water and exhibits partial solubility in some organic solvents.
| Solvent | Solubility (this compound HCl) | Source |
| Water | ≥ 50 mg/mL (191.09 mM) | |
| DMSO | 25 mg/mL (95.54 mM) (requires sonication) | |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | |
| PBS (pH 7.2) | Approximately 10 mg/mL | |
| Ethyl Acetate | < 0.1 mg/mL | |
| Chloroform | < 0.1 mg/mL |
Chemical Stability
The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. Its primary degradation pathway is the hydrolysis of the 2,2'-anhydro bond to form cytarabine.
pH-Dependent Hydrolysis and Stability
The conversion of this compound to cytarabine is highly dependent on pH.
-
Alkaline Conditions: Under alkaline pH, this compound is quantitatively converted to cytarabine. The rate of hydrolysis is first order with respect to hydroxide (B78521) ion concentration.
-
Acidic to Neutral Conditions: The drug exhibits maximum stability in aqueous solutions at a pH of less than or equal to 4. In this pH range, buffer catalysis is insignificant.
-
Calculated Stability: It has been calculated that an aqueous solution of this compound at 30°C and pH ≤ 4 will maintain 90% of its initial concentration for 12 days.
Three primary mechanisms for the hydrolytic conversion have been proposed:
-
Nucleophilic addition of hydroxide.
-
General base-assisted nucleophilic attack by water.
-
Spontaneous attack by water.
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of this compound.
-
Solid Form (this compound HCl): Store at -20°C for up to 4 years. For long-term storage, -20°C for 3 years under a nitrogen atmosphere is also recommended.
-
In Solution: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It is recommended to prepare aqueous solutions fresh and not store them for more than one day.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific studies detailing all degradation products of this compound are not widely published, the primary degradation pathway is its conversion to cytarabine. A comprehensive forced degradation study would be necessary to fully characterize its stability profile.
Mechanism of Action: A Prodrug Approach
This compound's therapeutic activity is realized through its conversion to cytarabine. The following diagram illustrates this pathway.
This compound is slowly hydrolyzed in the body to form cytarabine. Cytarabine is then transported into the cell and undergoes phosphorylation to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP exerts its cytotoxic effects by competing with the natural nucleoside, deoxycytidine triphosphate, for incorporation into DNA. Once incorporated, the arabinose sugar moiety of ara-CTP sterically hinders the rotation of the DNA chain, leading to the termination of DNA elongation and repair, ultimately inducing cell death, particularly in rapidly dividing cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound.
Determination of pKa by UV-Vis Spectrophotometry
This protocol describes a general method for determining the pKa of a compound with a UV-active chromophore near an ionizable group.
-
Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in deionized water.
-
Sample Preparation: For each buffer, prepare a sample by diluting the stock solution to a constant final concentration.
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.
-
Plot absorbance at the selected wavelength(s) versus pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Stability-Indicating HPLC Method
The following is a proposed stability-indicating HPLC method for the analysis of this compound and its primary degradant, cytarabine. This method is based on established principles for nucleoside analog separation and would require validation.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B (linear gradient)
-
20-25 min: 40% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify the degradation products of this compound.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition. For thermal degradation, use the solid drug substance.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for a specified period. Neutralize samples before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. For identification of unknown degradation products, LC-MS analysis should be performed.
Conclusion
This compound is a prodrug with a well-defined mechanism of action that relies on its controlled conversion to cytarabine. Its chemical stability is highly pH-dependent, with maximum stability observed in acidic conditions. This technical guide provides a comprehensive summary of the key chemical properties and stability considerations for this compound, along with detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals involved in the development and handling of this important antineoplastic agent. Further research into the complete degradation profile of this compound under various stress conditions would be beneficial for the development of robust formulations and analytical methods.
References
Ancitabine: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine (B1667388), also known as cyclocytidine, is a synthetic analogue of the nucleoside cytidine (B196190). It functions as a prodrug, being converted in the body to the active anticancer agent cytarabine (B982) (cytosine arabinoside, ara-C). This conversion provides a more sustained release of cytarabine, potentially leading to a more prolonged therapeutic effect and a different toxicity profile compared to direct administration of cytarabine. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing available data, detailing experimental methodologies, and illustrating key pathways.
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by its conversion to cytarabine. The rate and extent of this conversion are critical determinants of its activity and toxicity.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Metabolism: The primary metabolic pathway of this compound is its hydrolysis to cytarabine. This conversion is influenced by pH and temperature. In aqueous solutions, the stability of this compound decreases with increasing pH and temperature. While this conversion can occur spontaneously, the rapid appearance of cytarabine in vivo suggests the involvement of hydrolytic enzymes. Following its formation, cytarabine is further metabolized. It is phosphorylated intracellularly by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, cytarabine triphosphate (ara-CTP). Conversely, cytarabine can be inactivated by cytidine deaminase to the non-toxic uracil (B121893) derivative, ara-U.
Distribution: Preclinical studies in rats have indicated that this compound has a significantly higher volume of distribution compared to cytarabine. This suggests that this compound may distribute more extensively into tissues.
Elimination: The same preclinical rat study also suggested a higher plasma clearance for this compound compared to an equimolar dose of cytarabine.
Quantitative Pharmacokinetic Data
Limited quantitative pharmacokinetic data for this compound in humans is available in the public domain. The following table summarizes key parameters from a comparative study in rats. It is important to note that these are preclinical data and may not directly translate to humans.
| Parameter | This compound (Cyclocytidine) | Cytarabine | Species | Reference |
| Volume of Distribution | Significantly Higher | Lower | Rat | [1] |
| Plasma Clearance | Higher | Lower | Rat | [1] |
Further research is required to establish definitive human pharmacokinetic parameters.
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated through its active metabolite, cytarabine triphosphate (ara-CTP).
Mechanism of Action
This compound's mechanism of action is intrinsically linked to its conversion to cytarabine and the subsequent intracellular phosphorylation to ara-CTP.[2] Ara-CTP is a potent inhibitor of DNA synthesis.
Signaling Pathway of this compound's Cytotoxic Effect
Caption: this compound is converted to Cytarabine and then to the active ara-CTP, which inhibits DNA synthesis.
The key pharmacodynamic effects are:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication.
-
Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand. Due to the arabinose sugar's steric hindrance, it prevents the formation of the next phosphodiester bond, leading to premature chain termination.
-
Induction of Apoptosis: The disruption of DNA synthesis and integrity ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Dose-Response and Clinical Efficacy
A Phase I-II clinical trial of cyclocytidine (this compound) in patients with metastatic solid tumors and acute leukemia provided insights into its dose-response relationship and clinical activity.
| Dose Range (IV or SC) | Patient Population | Key Findings | Reference |
| 100-675 mg/m²/day for 5-10 days | Metastatic solid tumors and acute leukemia | - Two complete and six partial responses in 64 evaluable solid tumor patients. - Median response duration of 6 months. - No responses in six patients with acute leukemia. - Myelosuppression was dose-limiting, becoming more severe at doses >200 mg/m²/day for 10 days. - Other side effects included nausea, vomiting, postural hypotension, and parotid pain at doses >200 mg/m²/day. | [2] |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of this compound are crucial for the interpretation of data and for designing future studies.
Phase I-II Clinical Trial of Cyclocytidine (this compound)
Based on the study by Burgess et al., the following is a summarized experimental protocol:
1. Patient Population:
-
102 patients with metastatic solid tumors (n=96) or acute leukemia (n=6) for whom conventional treatment was no longer effective.
2. Drug Administration:
-
Drug: Cyclocytidine (this compound).
-
Routes of Administration: Intravenous (IV) or subcutaneous (SC).
-
Dosage Regimen: 100-675 mg/m²/day administered as a single daily injection for 5 or 10 consecutive days.
3. Study Design:
-
Phase I-II, open-label, non-randomized dose-escalation study.
-
Primary Objectives: To determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and to assess the preliminary antitumor activity of this compound.
4. Efficacy and Toxicity Evaluation:
-
Response Criteria: Standard criteria for tumor response (complete response, partial response, stable disease, progressive disease) were used.
-
Toxicity Monitoring: Patients were monitored for hematological and non-hematological toxicities. Myelosuppression was a key toxicity parameter.
Workflow for the Phase I-II Clinical Trial
References
Ancitabine as a Prodrug: An In-Depth Analysis of its In Vivo Conversion to Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ancitabine (B1667388), a cyclized prodrug of the potent antineoplastic agent cytarabine (B982), offers a strategic approach to enhance the therapeutic index of its active counterpart. Cytarabine, a cornerstone in the treatment of hematological malignancies, is hampered by its short plasma half-life due to rapid deactivation. This compound is designed to overcome this limitation by gradually converting to cytarabine in vivo, thereby providing sustained therapeutic concentrations. This technical guide delves into the core aspects of this prodrug conversion, presenting available quantitative data, detailed experimental methodologies for its study, and a visualization of the relevant biological pathways. Understanding the nuances of this conversion is critical for optimizing drug delivery, enhancing efficacy, and informing future prodrug design in oncology.
The Rationale for a Prodrug Approach: this compound's Role in Cytarabine Therapy
Cytarabine, an analog of deoxycytidine, exerts its cytotoxic effects by inhibiting DNA synthesis.[1][2][3] Upon cellular uptake, it undergoes sequential phosphorylation to its active form, cytarabine triphosphate (ara-CTP).[1][2] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. This incorporation leads to chain termination and induction of apoptosis in rapidly dividing cancer cells.
However, the clinical utility of cytarabine is limited by its rapid inactivation in the plasma and liver by the enzyme cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite, uracil (B121893) arabinoside (ara-U). This necessitates the administration of high doses or continuous infusions to maintain therapeutic plasma concentrations, often leading to significant side effects.
This compound (cyclocytidine) was developed as a prodrug to address this challenge. Its cyclized structure renders it resistant to deamination by CDA. In vivo, this compound undergoes a slow conversion to cytarabine, effectively acting as a depot and providing sustained release of the active drug. This approach aims to maintain therapeutic cytarabine levels for a longer duration, potentially improving its efficacy and reducing toxicity.
The Conversion Pathway: From this compound to Active Cytarabine
The in vivo conversion of this compound to cytarabine is a critical step in its mechanism of action. While the exact dynamics can be complex and are not fully elucidated in all biological systems, the primary mechanism is understood to be a slow hydrolysis of the 2,2'-anhydro bond.
The Conversion Mechanism: Hydrolysis versus Enzymatic Activity
There is some discrepancy in the literature regarding the precise mechanism of this compound's conversion.
-
Spontaneous and General Base-Catalyzed Hydrolysis: One school of thought posits that the conversion is primarily a chemical process. A detailed study on the aqueous conversion kinetics of this compound proposed three mechanisms for this hydrolytic conversion: nucleophilic hydroxide (B78521) addition, general base-assisted nucleophilic water attack, and spontaneous water attack. This study suggests that the conversion can occur without enzymatic involvement.
-
Enzymatic Contribution: Conversely, some sources suggest an enzymatic role in the conversion. A study in rats observed a rapid appearance of cytarabine in the serum following this compound administration, suggesting that hydrolytic enzymes may contribute to the conversion in vivo in addition to spontaneous hydrolysis. While this compound is resistant to cytidine deaminase, the involvement of other esterases or hydrolases in plasma or tissues has been proposed, though specific enzymes have not been definitively identified.
It is plausible that both spontaneous hydrolysis and enzymatic activity contribute to the in vivo conversion of this compound to cytarabine, with their relative contributions potentially varying between species and tissue compartments.
Intracellular Activation of Cytarabine
Once cytarabine is formed, it enters the target cancer cells via nucleoside transporters. Inside the cell, it undergoes a three-step phosphorylation cascade to become the active ara-CTP. This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in this pathway. The subsequent phosphorylation steps are carried out by other nucleoside kinases.
The following diagram illustrates the conversion of this compound and the subsequent activation of cytarabine:
References
An In-Depth Technical Guide to Early Studies on Ancitabine Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, in vitro efficacy, and associated experimental protocols related to early investigations of Ancitabine (also known as cyclocytidine) in cancer cell lines. Given that this compound functions as a prodrug, this guide also extensively covers the activity of its active metabolite, Cytarabine (ara-C), which is responsible for its cytotoxic effects.
Introduction and Mechanism of Action
This compound (cyclocytidine) is a synthetically derived nucleoside analog designed as a prodrug of the well-established antineoplastic agent, Cytarabine. The primary rationale for the development of this compound was to create a more stable compound that could provide a prolonged and consistent release of Cytarabine in the body, thereby overcoming the rapid deamination and clearance that limits the therapeutic window of Cytarabine itself.
The cytotoxic effect of this compound is entirely dependent on its conversion to Cytarabine. This process involves a slow hydrolysis that releases Cytarabine, which then exerts its anticancer effects. Once inside the cell, Cytarabine is phosphorylated by a series of kinases to its active triphosphate form, Cytarabine triphosphate (ara-CTP). As a structural analogue of deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase. Its incorporation into the DNA strand results in the termination of DNA chain elongation due to the steric hindrance caused by its arabinose sugar component. This disruption of DNA synthesis and repair predominantly affects rapidly dividing cells during the S phase of the cell cycle, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Caption: Mechanism of this compound activation and action.
Quantitative Efficacy Data in Cancer Cell Lines
Specific quantitative data from early in vitro studies focusing solely on this compound is limited in publicly available literature. Most investigations focused on its active metabolite, Cytarabine, which mediates the cytotoxic effects. The primary advantage of this compound lies in its pharmacokinetic profile as a slow-release agent rather than a difference in its direct cellular-level potency compared to Cytarabine. Below are tables summarizing the expected efficacy based on the known actions of Cytarabine in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Cytarabine (Active Metabolite of this compound)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For Cytarabine, this reflects the concentration required to inhibit the growth of cancer cells by 50%.
| Cell Line | Cancer Type | IC50 of Cytarabine | Reference |
| U937 | Histiocytic Lymphoma | 16 nM (for DNA synthesis inhibition) | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Data suggests high sensitivity | [2] |
| K562 | Chronic Myelogenous Leukemia | Data suggests lower sensitivity | [2] |
| H1299 | Non-Small Cell Lung Carcinoma | ED50 of 20 ng/mL (Gemcitabine, similar antimetabolite) | [3] |
| A549 | Lung Carcinoma | Varies based on exposure time | [4] |
Note: The data presented is for Cytarabine or related antimetabolites to illustrate the expected potency. Values can vary significantly based on experimental conditions and duration of exposure.
Table 2: Effects on Cell Cycle Distribution
Treatment with this compound, through its conversion to Cytarabine, is expected to cause a significant arrest of cells in the S phase of the cell cycle, where DNA synthesis occurs.
| Cell Line | Treatment | Expected G0/G1 Phase (%) | Expected S Phase (%) | Expected G2/M Phase (%) |
| Generic Cancer Cell Line | Control (Untreated) | ~50-60% | ~20-30% | ~10-20% |
| Generic Cancer Cell Line | This compound/Cytarabine | Decrease | Significant Increase | Decrease |
Table 3: Induction of Apoptosis
The disruption of DNA synthesis and integrity leads to the induction of programmed cell death (apoptosis). This can be quantified by measuring markers like phosphatidylserine (B164497) exposure on the cell surface (Annexin V staining).
| Cell Line | Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| U937, HL-60 | Cytarabine (4-hour incubation) | Increase detected | Increase detected |
| A549 | IC50 concentration of test compound | Increase detected | Significant Increase detected |
Detailed Experimental Protocols
The following protocols describe standard methodologies used to assess the efficacy of cytotoxic agents like this compound in cancer cell lines.
Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile saline). Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve with drug concentration on the x-axis and percentage viability on the y-axis. Use non-linear regression analysis to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a relevant concentration (e.g., its IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin (B1180172) V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Caption: General workflow for in vitro efficacy testing.
Signaling Pathways in this compound-Induced Apoptosis
The cytotoxic effects of this compound culminate in the induction of apoptosis. The DNA damage and stalled replication forks caused by Cytarabine incorporation act as a potent stress signal that primarily activates the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is controlled by the BCL-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.
Caption: Intrinsic apoptosis pathway induced by this compound.
Conclusion
Early studies on this compound established it as a valuable prodrug of Cytarabine. Its efficacy in cancer cell lines is mediated entirely through its conversion to Cytarabine, which acts as a potent inhibitor of DNA synthesis, leading to S-phase cell cycle arrest and apoptosis. While specific quantitative efficacy data for this compound itself is not as prevalent as for its active metabolite, the well-documented effects of Cytarabine provide a clear framework for understanding its cytotoxic potential. The primary contribution of this compound to cancer chemotherapy is its improved pharmacokinetic profile, allowing for a more sustained delivery of the active agent. The experimental protocols and pathways detailed in this guide provide the foundational knowledge for assessing the in vitro performance of this compound and similar nucleoside analogs in cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Evaluation of cytarabine-induced apoptosis in leukemic cell lines; utility of annexin V method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in non-small lung carcinoma cell line (H1299) by combination of anti-asthma drugs with gemcitabine and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
Ancitabine: An In-Depth Technical Guide to its Molecular Structure and Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, also known as cyclocytidine or 2,2'-anhydro-1-β-D-arabinofuranosylcytosine, is a synthetic nucleoside analog of cytidine (B196190). It is recognized primarily as a prodrug of the potent antineoplastic agent Cytarabine (ara-C).[1] The structural modification in this compound, a 2,2'-anhydro linkage, confers unique chemical and pharmacological properties, distinguishing it from its parent compound. This linkage protects the molecule from premature deamination by cytidine deaminase, a major pathway of Cytarabine inactivation.[2] Consequently, this compound results in a more sustained release and prolonged therapeutic effect of Cytarabine in the body.[1]
This technical guide provides a comprehensive overview of the molecular structure of this compound and delves into its structure-activity relationships (SAR), with a focus on its analogs and their biological activities. It includes detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers and professionals in the field of drug development.
Molecular Structure and Mechanism of Action
This compound's core structure is a cytidine analog with a key modification: an ether linkage between the 2' hydroxyl group of the arabinose sugar and the 2-position of the cytosine base. This rigidifies the molecule and is central to its function as a prodrug.
Upon administration, this compound is slowly hydrolyzed in the body to release Cytarabine.[1] Cytarabine is then intracellularly phosphorylated to its active triphosphate form, ara-CTP. As a structural analog of deoxycytidine triphosphate (dCTP), ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[1] The arabinose sugar's steric hindrance within the DNA helix further disrupts the replication process.[1] This targeted action against rapidly dividing cells forms the basis of its anticancer activity.
The following diagram illustrates the conversion of this compound to Cytarabine and its subsequent activation and mechanism of action.
Caption: Metabolic activation of this compound to its active form, ara-CTP, and subsequent inhibition of DNA synthesis.
Structure-Activity Relationship of this compound Analogs
While much of the focus has been on this compound as a prodrug, studies have explored the structure-activity relationships of this compound derivatives themselves. A key study by Hamamura et al. (1976) investigated a series of 3'-acyl derivatives of this compound, revealing how modifications at this position influence cytotoxic and antileukemic activity.
Quantitative Data on 3'-Acyl this compound Derivatives
The following table summarizes the biological activity of various 3'-acyl derivatives of this compound against HeLa cells and L1210 leukemia in mice.
| Compound (3'-Acyl Group) | Cytotoxicity against HeLa Cells (ID50, µg/mL) | Antileukemic Activity against L1210 in Mice (% Increase in Lifespan) |
| Acetyl | 0.3 | 45 |
| Propionyl | 0.3 | 50 |
| Butyryl | 0.2 | 60 |
| Valeryl | 0.2 | 65 |
| Hexanoyl | 0.1 | 70 |
| Octanoyl | 0.05 | 85 |
| Decanoyl | 0.03 | 95 |
| Lauroyl (C12) | 0.02 | 105 |
| Myristoyl (C14) | 0.03 | 110 |
| Palmitoyl (C16) | 0.05 | >150 |
| Stearoyl (C18) | 0.1 | >150 |
| Oleoyl (C18:1) | 0.08 | >150 |
| Linoleoyl (C18:2) | 0.07 | >150 |
| Behenoyl (C22) | 0.5 | >150 |
Data extracted from Hamamura et al., J Med Chem, 1976.
Key Observations from SAR Data:
-
Cytotoxicity: The in vitro cytotoxicity against HeLa cells generally increases with the length of the acyl chain, peaking around the C12 (lauroyl) derivative. Longer chains lead to a decrease in activity.
-
Antileukemic Activity: The in vivo antileukemic activity in mice shows a marked increase with longer acyl chains. High activity was observed for derivatives with acyl groups ranging from C16 to C22. This suggests that the lipophilicity conferred by the long acyl chains may improve the pharmacokinetic properties of the compounds, leading to better efficacy in vivo.
Experimental Protocols
Synthesis of 3'-Acyl Derivatives of this compound
The following is a generalized experimental protocol for the synthesis of 3'-acyl derivatives of this compound, based on the work of Hamamura et al.
Materials:
-
Cytidine
-
2-Acyloxyisobutyryl chloride (with the desired acyl group)
-
Acetonitrile (B52724) (anhydrous)
-
Ether
Procedure:
-
A solution of the appropriate 2-acyloxyisobutyryl chloride in anhydrous acetonitrile is added dropwise to a stirred suspension of cytidine in anhydrous acetonitrile at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate is collected by filtration, washed with ether, and then recrystallized from ethanol to yield the 2,2'-anhydro-1-(3'-O-acyl-β-D-arabinofuranosyl)cytosine hydrochloride derivative.
The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogs.
References
An In-depth Technical Guide: The Effects of Ancitabine on DNA Replication and Repair Enzymes
Executive Summary: Ancitabine, a prodrug of the potent chemotherapeutic agent Cytarabine (B982) (ara-C), serves as a cornerstone in the treatment of various hematological malignancies.[1][2] Its clinical efficacy is rooted in a multi-faceted mechanism of action that primarily targets the fundamental processes of DNA replication and repair. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the molecular interactions of this compound, from its metabolic activation to its profound impact on key cellular enzymes and DNA damage response pathways. The document details the inhibition of DNA polymerases and ribonucleotide reductase, the induction of DNA strand breaks, and the subsequent activation of cell cycle checkpoints. Furthermore, it presents standardized experimental protocols for assessing the drug's effects and visualizes complex pathways using Graphviz diagrams to facilitate a deeper understanding of its core functions.
Pharmacokinetics and Metabolic Activation
This compound (cyclocytidine) is a congener of Cytarabine, designed to be a more stable prodrug.[2][3] Upon administration, this compound is slowly converted into Cytarabine, either through enzymatic deamination by cytidine (B196190) deaminase or by spontaneous hydrolysis.[1][3][4][5] This slow conversion process maintains a more prolonged and consistent therapeutic level of Cytarabine in the plasma compared to direct administration of Cytarabine, which is rapidly inactivated.[2][3][5][6]
Once Cytarabine is formed, it is transported into the cell and must be phosphorylated to its active form, Cytarabine triphosphate (ara-CTP), through a three-step process mediated by cellular kinases:
-
Deoxycytidine kinase (dCK) phosphorylates Cytarabine to Cytarabine monophosphate (ara-CMP).
-
Nucleoside-monophosphate kinase (NME) converts ara-CMP to Cytarabine diphosphate (B83284) (ara-CDP).
-
Nucleoside-diphosphate kinase (NME) completes the activation by converting ara-CDP to the active Cytarabine triphosphate (ara-CTP).
This active metabolite, ara-CTP, is a structural analogue of the natural nucleotide deoxycytidine triphosphate (dCTP) and is the primary molecule responsible for the drug's cytotoxic effects.[3]
Core Mechanism: Inhibition of DNA Replication
The primary cytotoxic effect of this compound is mediated by the interference of its active metabolite, ara-CTP, with DNA replication, a process that is particularly active during the S phase of the cell cycle.[3][6]
2.1. Competitive Inhibition and DNA Incorporation Ara-CTP directly competes with the endogenous pool of dCTP for binding to DNA polymerases.[3][4][6] Due to its structural similarity, DNA polymerase incorporates ara-CTP into the elongating DNA strand.[1][3]
2.2. Chain Termination Once incorporated, the arabinose sugar of Cytarabine, which differs from the deoxyribose of dCTP, possesses a 2'-hydroxyl group in the trans position. This configuration creates steric hindrance that prevents the flexible rotation of the phosphodiester backbone necessary for the addition of the next nucleotide.[1][3][4] This effectively halts the process of DNA chain elongation, leading to the accumulation of stalled replication forks and DNA strand breaks.[1][7] The inability to complete DNA replication ultimately triggers cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1][4]
Effects on DNA Replication and Repair Enzymes
This compound's therapeutic action is not limited to DNA chain termination. Its active form, ara-CTP, also directly inhibits several key enzymes involved in nucleic acid metabolism, further disrupting cellular function and enhancing its anticancer effects.
3.1. DNA Polymerases Ara-CTP acts as a direct inhibitor of DNA polymerases α, δ, and ε, which are critical for DNA replication, and DNA polymerase β, which is involved in DNA repair.[1][8] By binding to the active site of these enzymes, ara-CTP prevents them from processing natural deoxynucleotides, thereby reducing the rate of both DNA synthesis and repair.[4][5][6]
3.2. Ribonucleotide Reductase (RNR) this compound has been reported to inhibit nucleotide reductase.[4] RNR is the rate-limiting enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[9][10] Inhibition of RNR by this compound's downstream metabolites leads to a depletion of the intracellular dNTP pool, including dCTP. This depletion has a synergistic effect: it reduces the competition for ara-CTP incorporation into DNA and further slows down DNA replication and repair.
3.3. RNA Polymerases Cytarabine has also been shown to inhibit RNA polymerases, which disrupts RNA processing and function, contributing to its overall cytotoxicity.[1][3]
Induction of DNA Damage Response (DDR) Pathways
The replication stress and DNA strand breaks caused by this compound trigger a robust cellular DNA Damage Response (DDR). This is a complex signaling network that senses DNA lesions, halts the cell cycle to allow time for repair, and ultimately initiates apoptosis if the damage is irreparable.
Two primary kinase signaling pathways are activated:
-
ATR-Chk1 Pathway: Stalled replication forks are primarily sensed by the Ataxia-Telangiectasia Mutated and Rad3-related (ATR) kinase. ATR then phosphorylates and activates the Checkpoint Kinase 1 (Chk1), which leads to the stabilization of replication forks and cell cycle arrest.[7]
-
ATM-Chk2 Pathway: The double-strand breaks that arise from the collapse of stalled forks activate the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM, in turn, activates Checkpoint Kinase 2 (Chk2), which contributes to cell cycle arrest and the initiation of apoptosis.[7]
Gemcitabine, a closely related analogue, has been shown to activate both of these checkpoint pathways, and both contribute to cell survival after treatment.[7] The ultimate fate of the cell—survival through repair or death via apoptosis—depends on the extent of the DNA damage and the cell's capacity to repair it.
Quantitative Data on Efficacy
The potency of a cytotoxic agent like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (such as cell proliferation) by 50%.[11] IC50 values are crucial for comparing the efficacy of drugs across different cancer cell lines and for guiding dosage in preclinical models.[11][12] These values are highly dependent on the cell line, the exposure time (e.g., 24, 48, 72 hours), and the specific assay used for measurement.[11][13]
While specific IC50 data for this compound is sparse in the reviewed literature, the table below provides a representative structure for how such data for its active metabolite, Cytarabine, would be presented.
| Cell Line | Cancer Type | Assay | Exposure Time (h) | Representative IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | MTT | 72 | 0.01 - 0.1 |
| K562 | Chronic Myelogenous Leukemia | WST-8 | 72 | 0.1 - 1.0 |
| MOLM-13 | Acute Myeloid Leukemia | Real-Time Impedance | 48 | 0.05 - 0.5 |
| Jurkat | Acute T-cell Leukemia | Crystal Violet | 72 | 0.1 - 1.0 |
| A549 | Lung Carcinoma | MTT | 72 | > 10 (Often resistant) |
| HCT116 | Colorectal Carcinoma | MTT | 72 | > 10 (Often resistant) |
| Note: The values presented are illustrative and sourced from general knowledge of Cytarabine's activity. Actual values may vary significantly between studies. |
Key Experimental Protocols
To investigate the effects of this compound, several standard laboratory techniques are employed. Below are detailed methodologies for key experiments.
6.1 Protocol: Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).[14] Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.001 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and use non-linear regression to determine the IC50 value.[14]
6.2 Protocol: Analysis of DNA Strand Breaks (Neutral Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[15] The neutral version is optimized for detecting double-strand breaks.
-
Cell Preparation: Culture and treat cells with this compound for a specified duration. Harvest approximately 1x10⁵ cells.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) at a 1:10 ratio (v/v) and immediately pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to dissolve cellular and nuclear membranes.[16]
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Run the electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. The negatively charged DNA fragments will migrate out of the nucleus towards the anode, forming a "comet tail".[16]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 individual comets per sample. Use specialized software (e.g., CometScore™) to quantify the extent of DNA damage by measuring parameters like tail length, percent DNA in the tail, and Olive tail moment.[16]
6.3 Protocol: Assessment of DDR Activation (Western Blot for γH2AX)
The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker for DNA double-strand breaks.[15]
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for γH2AX. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The intensity of the γH2AX band indicates the level of DNA double-strand breaks.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | DNA/RNA Synthesis | Autophagy | TargetMol [targetmol.com]
- 5. Facebook [cancer.gov]
- 6. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Ancitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine hydrochloride (also known as cyclocytidine hydrochloride) is a prodrug of the potent antineoplastic agent Cytarabine.[1][2][3] Upon administration or in solution, this compound is hydrolyzed to Cytarabine, which then exerts its cytotoxic effects.[4][5] Cytarabine is a pyrimidine (B1678525) nucleoside analog that, in its active triphosphate form, inhibits DNA synthesis, making it particularly effective against rapidly dividing cancer cells.[1][3][5][6] These application notes provide detailed protocols for the preparation and use of this compound hydrochloride in common in vitro assays.
Chemical Properties and Storage
| Property | Value |
| Chemical Formula | C₉H₁₂ClN₃O₄ |
| Molecular Weight | 261.66 g/mol [7] |
| Appearance | Crystalline solid |
| Solubility | - Water: 26.31 mg/mL (100.55 mM) (Sonication recommended)[6] - DMSO: 10 mg/mL (38.22 mM) (Sonication recommended)[6] - PBS (pH 7.2): Approx. 10 mg/mL |
| Storage | - Powder: -20°C for up to 3 years.[6] - Stock Solutions: -80°C for up to 6 months; -20°C for up to 1 month.[2] |
| Stability | A 1% solution in water shows no decomposition after 24 hours at room temperature.[5] Aqueous solutions are not recommended for storage for more than one day. |
Mechanism of Action
This compound hydrochloride's mechanism of action is mediated through its conversion to Cytarabine. The key steps are:
-
Conversion: this compound hydrochloride is hydrolyzed to Cytarabine.[4][5]
-
Activation: Cytarabine is phosphorylated within the cell to its active form, Cytarabine triphosphate (ara-CTP).[5][6]
-
Inhibition of DNA Synthesis: ara-CTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[5][6]
-
Chain Termination: The incorporation of ara-CTP into the DNA strand leads to the cessation of DNA chain elongation, thereby halting DNA replication.[5][6]
-
Induction of Apoptosis: The disruption of DNA synthesis ultimately triggers programmed cell death (apoptosis) in rapidly proliferating cells.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. As this compound hydrochloride is a prodrug of Cytarabine, the IC50 values of Cytarabine are highly relevant for determining effective concentrations in vitro.
| Cell Line | Cancer Type | Cytarabine IC50 (µM) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.090[3] |
| Jurkat | Acute Lymphoblastic Leukemia | ~0.160[3] |
| MV4-11 | Acute Myeloid Leukemia | 0.26 |
| KG-1 | Acute Myeloid Leukemia | Varies |
| MOLM13 | Acute Myeloid Leukemia | Varies |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Carefully weigh out 2.617 mg of this compound hydrochloride powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolving: Add 1 mL of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a general procedure for determining the cytotoxic effects of this compound hydrochloride on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or stabilization.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound hydrochloride stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound hydrochloride.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound hydrochloride concentration to generate a dose-response curve and determine the IC50 value.
-
Disclaimer
This information is intended for research use only and is not for human or veterinary use. It is the responsibility of the user to ensure that all procedures are performed in accordance with established laboratory safety guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ancitabine Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, a prodrug of the potent antineoplastic agent Cytarabine (ara-C), holds significant interest in cancer research.[1][2][3] Upon administration, this compound is gradually converted to Cytarabine, which exerts its cytotoxic effects by inhibiting DNA and RNA synthesis, primarily during the S phase of the cell cycle.[3][4][5] This conversion is designed to offer a more sustained release of the active compound compared to direct administration of Cytarabine.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anticancer efficacy. Due to a scarcity of publicly available quantitative data specifically for this compound in this context, this document leverages the extensive data available for its active metabolite, Cytarabine, as a foundational reference. The protocols outlined are based on established methodologies for in vivo anticancer drug testing in xenograft models.[6][7][8]
Mechanism of Action
This compound acts as a prodrug, being enzymatically converted to Cytarabine. Cytarabine, a pyrimidine (B1678525) nucleoside analog, is further phosphorylated intracellularly to its active triphosphate form, ara-CTP. Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. The incorporation of ara-CTP leads to the termination of DNA chain elongation, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1][3]
Caption: this compound is converted to Cytarabine and then to its active form, ara-CTP, which inhibits DNA polymerase, leading to the cessation of DNA replication and subsequent apoptosis.
Experimental Protocols
I. Mouse Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old
-
Syringes (1 mL) and needles (26-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >90%).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice.
-
Anesthetize the mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
II. This compound (as Cytarabine) Administration
Materials:
-
This compound or Cytarabine
-
Sterile vehicle for reconstitution (e.g., sterile saline or PBS)
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Drug Preparation:
-
On the day of administration, reconstitute the this compound/Cytarabine powder in the appropriate sterile vehicle to the desired stock concentration.
-
Further dilute the stock solution to the final dosing concentration.
-
-
Animal Grouping:
-
Randomize mice with established tumors into treatment and control groups (n=5-10 mice per group).
-
-
Administration:
-
Weigh each mouse to calculate the exact volume of the drug solution to be administered.
-
Administer the drug via the chosen route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)).
-
Administer the vehicle solution to the control group using the same volume, route, and schedule.
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volumes 2-3 times per week.
-
At the end of the study (e.g., after a predetermined number of treatment cycles or when control tumors reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Quantitative Efficacy Data (Cytarabine as a Reference for this compound)
The following table summarizes representative data on the efficacy of Cytarabine in mouse xenograft models. This data can serve as a starting point for designing studies with this compound.
| Cell Line | Mouse Strain | Treatment Regimen (Cytarabine) | Tumor Growth Inhibition (%) | Reference |
| Human Pancreatic Cancer (AsPC-1) | Nude | 3 million CIK cells + drug | 42% | [11] |
| Human Pancreatic Cancer (AsPC-1) | Nude | 10 million CIK cells + drug | 70% | [11] |
| Human Colon Adenocarcinoma (HT-29) | SCID | Not specified | 67.7% (weight reduction) | [12] |
| Human Hepatocellular Carcinoma (HepG2) | N/A | Various treatments | ~50-80% | [13] |
Note: Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
Pharmacokinetic Data (Cytarabine as a Reference for this compound)
Understanding the pharmacokinetic profile is crucial for optimizing dosing schedules. The table below presents key pharmacokinetic parameters for Cytarabine in mice.
| Parameter | Value | Mouse Strain | Administration Route | Reference |
| Half-life (t½) | < 1 min (V-Gem, a prodrug) | N/A | Intravenous | [14] |
| Oral Bioavailability | 18.3% (Gemcitabine, an analog) | N/A | Oral | [14] |
| Plasma Clearance | Rapid | N/A | Intravenous | N/A |
Note: As a prodrug, this compound is expected to have a different pharmacokinetic profile than Cytarabine, likely with a longer half-life and sustained release of the active compound.[3][4] Specific pharmacokinetic studies for this compound in mice are highly recommended.
Visualization of Experimental Workflow
Caption: A typical workflow for evaluating this compound efficacy in a mouse xenograft model, from cell culture to data analysis.
Conclusion
This document provides a framework for the preclinical evaluation of this compound in mouse xenograft models. While direct quantitative data for this compound is limited, the provided protocols and reference data for its active metabolite, Cytarabine, offer a solid foundation for study design. It is imperative for researchers to conduct initial dose-escalation and pharmacokinetic studies to establish the specific parameters for this compound in their chosen cancer model. Careful adherence to these protocols will ensure the generation of robust and reliable data to support the further development of this compound as a potential anticancer therapeutic.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 9. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Human Pancreatic Tumor Growth by Cytokine-Induced Killer Cells in Nude Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ancitabine Resistance in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
Ancitabine, a prodrug of the antimetabolite Cytarabine (B982) (ara-C), is a chemotherapeutic agent primarily used in the treatment of hematological malignancies.[1][2][3][4] Its active form, Cytarabine triphosphate (ara-CTP), inhibits DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA, leading to cell cycle arrest and apoptosis.[4] However, the development of drug resistance is a significant clinical challenge that limits the efficacy of this compound. Understanding the cellular mechanisms of this compound resistance is crucial for developing strategies to overcome it. These application notes provide detailed cell culture techniques and protocols to establish this compound-resistant cell lines and assess the mechanisms of resistance.
Mechanisms of this compound Resistance
Resistance to this compound (and its active form, Cytarabine) is a multifactorial process involving several cellular pathways. The primary mechanisms include:
-
Altered Drug Transport and Metabolism: Reduced uptake of the drug due to decreased expression of the human equilibrative nucleoside transporter 1 (hENT1/SLC29A1) is a common resistance mechanism.[1] Once inside the cell, this compound must be converted to its active triphosphate form. This process is initiated by deoxycytidine kinase (dCK), and mutations or decreased expression of dCK can lead to a significant reduction in drug efficacy.[5] Conversely, increased activity of inactivating enzymes such as cytidine (B196190) deaminase (CDA), which converts Cytarabine to its inactive form, and 5'-nucleotidase (5NT), can also contribute to resistance.[6]
-
Alterations in Drug Target and DNA Repair: Increased levels of DNA polymerase alpha, the target of ara-CTP, can contribute to resistance.[6] Enhanced DNA repair mechanisms that can excise the incorporated ara-CTP from the DNA strand also play a role in cell survival.
-
Dysregulation of Signaling Pathways: Several signaling pathways can be altered in resistant cells, promoting survival and proliferation despite drug treatment. These include the activation of pro-survival pathways like ERK and Akt.[1] Additionally, emerging evidence points to a shift in cellular metabolism, with an increase in mitochondrial oxidative phosphorylation being identified as a novel resistance mechanism.[2][3] The TNF signaling pathway has also been implicated in chemoresistance.[7]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, can prevent drug-induced programmed cell death, allowing cancer cells to survive this compound treatment.
Data Presentation: this compound/Cytarabine IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug resistance. The following tables summarize representative IC50 values for Cytarabine in sensitive (parental) and resistant cancer cell lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| MV4-11 (AML) | 0.26 | 3.37 | ~13 | TP53 mutation, increased ERK/Akt activation | [1] |
| HL-60 (AML) | See Note 1 | See Note 1 | 20 | Reduced intracellular ara-CTP | [3] |
| K562 (CML) | See Note 2 | > 9.6 (restored sensitivity) | > 2.5 | Reduced dCK expression | [5] |
| SHI-1 (AML) | See Note 2 | > 0.336 (restored sensitivity) | > 1.4 | Reduced dCK expression | [5] |
Note 1: The specific IC50 values for parental HL-60 were not provided in the source, but the resistant variant (HL/ara-C20) was established to be 20-fold more resistant. Note 2: The IC50 values for the resistant K562 and SHI-1 cell lines were presented after overexpression of wild-type dCK to demonstrate restored sensitivity. The initial IC50 of the fully resistant lines would be significantly higher.
| Cell Line Group | Condition | Median IC50 (µM) | Observation | Reference |
| Primary AML cells (n=20) | Normal Medium (RPMI) | < 1 (approx.) | Baseline sensitivity | [2] |
| Primary AML cells (n=20) | Conditioned Medium (HS5 SN) | > 2 (approx.) | Stroma-induced resistance | [2] |
| AML Patient Samples | hENT1-sensitive | < 0.98 | Higher hENT1 expression correlates with sensitivity | [4] |
| AML Patient Samples | hENT1-resistant | > 5.18 | Lower hENT1 expression correlates with resistance | [4] |
Mandatory Visualizations
Caption: this compound metabolism and primary resistance mechanisms.
Caption: Experimental workflow for this compound resistance assessment.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Parental or resistant cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest cells in the logarithmic growth phase and perform a cell count. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) and sterilize by filtration. b. Perform serial dilutions of this compound in complete culture medium to achieve a range of concentrations (e.g., from 0.01 µM to 100 µM). c. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control). d. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) * 100. c. Plot a dose-response curve with drug concentration on the x-axis and percentage of cell viability on the y-axis. d. Determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
Protocol 2: Generation of this compound-Resistant Cell Lines
This protocol describes the development of a resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound hydrochloride
-
Tissue culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: a. Determine the IC50 of the parental cell line for this compound as described in Protocol 1. b. Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC25 or IC50 value.
-
Stepwise Concentration Increase: a. Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. b. Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), double the concentration of this compound. c. Repeat this process of adaptation and dose escalation. If significant cell death occurs, reduce the concentration to the previous level and allow for a longer adaptation period.
-
Selection and Establishment: a. Continue this process until the cells can proliferate in a clinically relevant or significantly higher concentration of this compound (e.g., 10-20 times the parental IC50). b. The entire process can take 3 to 12 months.
-
Characterization and Maintenance: a. Once a resistant population is established, confirm the degree of resistance by re-evaluating the IC50 and calculating the fold resistance (IC50_resistant / IC50_parental). b. Cryopreserve aliquots of the resistant cell line at various stages. c. To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of this compound (typically the concentration they were last adapted to).
Protocol 3: Western Blot Analysis of dCK and hENT1
This protocol is used to assess the protein expression levels of key players in this compound transport and metabolism.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-dCK, anti-hENT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Harvest ~1-2 x 10^6 cells from both parental and resistant cell lines. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-dCK, anti-hENT1, and anti-β-actin as a loading control) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control (β-actin). Compare the expression levels between parental and resistant cells.
References
- 1. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 4. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ancitabine Resistance Genes Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, a prodrug of the antineoplastic agent cytarabine (B982), is a critical component in the treatment of various hematological malignancies.[1][2][3][4] Its efficacy is often limited by the development of drug resistance, a complex process involving numerous genetic and epigenetic alterations. Understanding the molecular mechanisms underpinning this compound resistance is paramount for the development of novel therapeutic strategies to overcome this clinical challenge. Lentiviral-mediated gene transfer is a powerful tool for investigating drug resistance, enabling the stable overexpression or knockdown of specific genes to elucidate their role in conferring a resistant phenotype.[5][6] This document provides detailed application notes and experimental protocols for utilizing lentiviral transduction to identify and study genes associated with this compound resistance.
Mechanisms of this compound Resistance
This compound is converted to its active form, cytarabine, which, after phosphorylation to cytarabine triphosphate (ara-CTP), inhibits DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA and inhibiting DNA polymerase.[1][2][3] Resistance to this compound, and by extension cytarabine, can arise through several mechanisms:
-
Altered Drug Metabolism and Transport: Reduced activity of the activating enzyme deoxycytidine kinase (dCK) is a primary mechanism of resistance.[3][4][7][8] Conversely, increased activity of inactivating enzymes like cytidine (B196190) deaminase can decrease the intracellular concentration of the active drug. Furthermore, reduced expression or function of the human equilibrative nucleoside transporter 1 (hENT1), responsible for cytarabine uptake, can limit the drug's entry into the cell.[9][10][11][12]
-
Target Alterations: While less common for nucleoside analogs, mutations in DNA polymerase could potentially reduce its affinity for ara-CTP.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[12][13][14][15]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as the JNK/c-Jun signaling cascade can promote cell survival and confer resistance to chemotherapy.[16][17][18][19][20][21][22]
Data Presentation: Quantitative Analysis of this compound/Cytarabine Resistance
The generation of drug-resistant cell lines is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value. The following tables summarize representative quantitative data from studies on cytarabine-resistant leukemia cell lines.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| MV4-11 (AML) | 0.26 | 3.37 | ~13 | [1] |
| HL-60 (AML) | Not specified | Not specified | 20 | [17] |
| U937 (AML) | Not specified | Not specified | 126, 629, 4043 | [19] |
| Various (Leukemia) | Not specified | Not specified | 5-58 | [2][3] |
Table 1: Comparison of Cytarabine IC50 Values in Sensitive and Resistant Leukemia Cell Lines.
| Gene/Protein | Alteration in Resistant Cells | Functional Consequence |
| dCK | Downregulation/Mutation | Decreased activation of cytarabine |
| hENT1 | Decreased expression/function | Reduced cellular uptake of cytarabine |
| JNK/c-Jun | Activation | Promotion of cell survival |
| ABC Transporters | Overexpression | Increased drug efflux |
Table 2: Key Molecular Alterations Associated with Cytarabine Resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes two common methods for establishing this compound-resistant cell lines in vitro.
Materials:
-
Parental cancer cell line of interest (e.g., a leukemia cell line)
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
IC50 Determination of Parental Cell Line: a. Seed the parental cells in a 96-well plate at an appropriate density. b. The following day, treat the cells with a serial dilution of this compound for 48-72 hours. c. Determine cell viability using a suitable assay. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Method A: Continuous Exposure to Stepwise Increasing Concentrations a. Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50. b. Maintain the culture, changing the medium with fresh this compound-containing medium every 2-3 days. c. Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. d. Repeat this process until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Method B: Pulsed Exposure to High Concentrations a. Treat the parental cells with a high concentration of this compound (e.g., 3-5 times the IC50) for a short period (e.g., 24 hours). b. After the pulse, wash the cells with PBS and culture them in a drug-free medium until they recover and reach 70-80% confluency. c. Repeat this cycle of pulsed exposure and recovery for several rounds.
-
Validation of Resistance: a. Determine the IC50 of the newly established resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance. b. Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). c. To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50.
Protocol 2: Lentiviral Transduction for Gene Overexpression or Knockdown
This protocol details the use of lentiviral vectors to stably express a gene of interest (potential resistance gene) or an shRNA to knockdown a gene's expression in the parental cell line.
Materials:
-
HEK293T cells
-
Target cancer cell line
-
Lentiviral expression vector (containing the gene of interest or shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene
-
Complete cell culture medium
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, collect the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Lentiviral Transduction: a. Seed the target parental cancer cells in a culture plate. b. The next day, add the lentiviral supernatant to the cells in the presence of polybrene (to enhance transduction efficiency). c. Incubate for 24-48 hours.
-
Selection of Transduced Cells: a. Replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin). The lentiviral vector should contain a corresponding resistance gene. b. Culture the cells in the selection medium until all non-transduced cells are eliminated.
-
Validation of Gene Expression/Knockdown: a. Confirm the overexpression or knockdown of the target gene in the stable cell line using RT-qPCR and/or Western blotting.
-
Functional Analysis: a. Determine the IC50 of the transduced cell line to this compound and compare it to the parental cell line transduced with a control vector. An increase in IC50 upon overexpression of a gene or a decrease upon knockdown would suggest its involvement in this compound resistance.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound resistance.
Caption: this compound mechanism of action and resistance pathways.
References
- 1. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defective expression of deoxycytidine kinase in cytarabine-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shRNA lentivirus - Knockdown verified, in stock. [gentarget.com]
- 16. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 18. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JNK Pathway Activation Modulates Acquired Resistance to EGFR/HER2-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Ancitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine, a prodrug of the antimetabolite Cytarabine (B982) (ara-C), is an important compound in cancer research and drug development.[1][2] Its active form, Cytarabine triphosphate, acts as a competitive inhibitor of DNA polymerase and can be incorporated into DNA, leading to the cessation of DNA replication, specifically during the S phase of the cell cycle.[1][2] This targeted disruption of DNA synthesis induces cell cycle arrest and can subsequently trigger apoptosis in rapidly proliferating cancer cells.
Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a cell population.[3][4] By staining cells with a fluorescent DNA intercalating dye, such as Propidium Iodide (PI), the DNA content of individual cells can be quantified.[4] This allows for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing valuable insights into the cytostatic effects of compounds like this compound.
These application notes provide a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with PI staining.
Principle of the Assay
The protocol is based on the stoichiometric binding of Propidium Iodide to DNA. Cells are first treated with this compound to induce cell cycle arrest. Subsequently, the cells are harvested, fixed to permeabilize the cell membrane, and treated with RNase to prevent the staining of double-stranded RNA. The cells are then stained with PI, and the fluorescence intensity of individual cells is measured using a flow cytometer. The resulting DNA content histogram allows for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the S phase is indicative of this compound's mechanism of action.
Data Presentation
The following table summarizes representative quantitative data from studies on Cytarabine, the active metabolite of this compound, demonstrating its effect on the cell cycle distribution in various cancer cell lines.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Murine Hematopoietic Stem Cells | Control | - | 10 | - |
| Cytarabine (100 mg/kg, 4h) | - | 4 | - | |
| Cytarabine (100 mg/kg, 20h) | - | 28 | - | |
| U937 (Human Leukemia) | Control | - | - | - |
| Cytarabine (100 nM, 72h) | Decreased | Increased | - | |
| THP-1 (Human Leukemia) | Control | ~60 | ~25 | ~15 |
| Cytarabine (high conc., 24h) | Decreased | Increased | - | |
| MOLM-13 (Human Leukemia) | Control | - | - | - |
| Cytarabine (low conc., 12h) | Decreased | Increased | - |
Note: The data presented are derived from multiple sources and serve as an illustrative example of the expected outcome. Actual results will vary depending on the cell line, this compound concentration, and treatment duration.
Experimental Protocols
Materials
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells of interest in appropriate culture vessels and allow them to adhere and grow to approximately 60-70% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle-treated control group.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
Cell Harvesting and Fixation
-
For adherent cells:
-
Carefully remove the medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge at 800 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 30 minutes.
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission at approximately 617 nm (red fluorescence).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of this compound-induced S-phase cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Caption: Signaling pathway of this compound-induced S-phase arrest.
References
- 1. Administration of low-dose cytarabine results in immediate S-phase arrest and subsequent activation of cell cycling in murine stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Ancitabine-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing Ancitabine-resistant cancer cell line models, crucial tools for studying drug resistance mechanisms and evaluating novel therapeutic strategies.
Introduction
This compound, a prodrug of cytarabine, is an antimetabolite chemotherapeutic agent that primarily functions by inhibiting DNA synthesis, making it particularly effective against rapidly dividing cancer cells.[1] Resistance to this compound, however, presents a significant clinical challenge. The development of in vitro models of this compound resistance is essential for elucidating the molecular underpinnings of this phenomenon and for the preclinical assessment of new anticancer agents. Resistance mechanisms can include decreased drug uptake, increased drug inactivation, or alterations in the drug's molecular targets such as DNA polymerase.[1]
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize key quantitative data for this compound and its active metabolite, cytarabine, in sensitive and resistant cancer cell lines. This data is critical for defining the resistant phenotype and understanding the degree of resistance achieved.
Table 1: IC50 Values of this compound and Cytarabine in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound (Cyclocytidine) | L5178Y | Leukemia | 0.041 µg/mL[2][3] |
| Cytarabine | Various Leukemia Lines (e.g., HL-60, K562, CEM) | Leukemia | Varies by cell line |
| Cytarabine | WEHI-3 | Acute Myeloid Leukemia | 64.5 nM (Parental) |
Note: Data for this compound is limited. Cytarabine data is provided for context as it is the active metabolite of this compound.
Table 2: Fold Resistance in this compound/Cytarabine-Resistant Cancer Cell Lines
| Resistant Cell Line | Parental Cell Line | Drug Used for Selection | Fold Resistance (IC50 Resistant / IC50 Parental) |
| Cytarabine-Resistant Subclones | HL-60, K562, CEM, THP1, U937 | Cytarabine | 5 to 58-fold[4][5][6] |
| WEHI-CR25 | WEHI-3 | Cytarabine | 6-fold[7] |
| WEHI-CR50 | WEHI-3 | Cytarabine | 16-fold[7] |
Experimental Protocols
Detailed methodologies for the key experiments required to establish and characterize this compound-resistant cancer cell lines are provided below.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or PBS) and create a series of serial dilutions in complete culture medium.
-
Drug Treatment: Remove the existing medium from the cells and add the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
Viability Assay: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the drug concentration versus cell viability and determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishment of this compound-Resistant Cell Lines
Objective: To generate a cancer cell line with stable resistance to this compound.
Method: Continuous Exposure to Stepwise Increasing Concentrations
-
Initial Exposure: Culture the parental cancer cells in a medium containing this compound at a concentration equal to the predetermined IC50 value.
-
Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase per step is recommended.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation until the desired level of resistance is achieved (e.g., a significant increase in IC50 compared to the parental line).
-
Resistance Confirmation: Periodically determine the IC50 of the developing resistant cell population and compare it to the parental cell line to monitor the progression of resistance.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or cell sorting.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 3: Characterization of the Resistant Phenotype
Objective: To confirm the stability of the resistant phenotype and investigate the underlying mechanisms.
Procedures:
-
Confirmation of Resistance: Determine the IC50 of the newly established resistant cell line and the parental cell line in parallel. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50. If the IC50 remains elevated, the resistance is considered stable.
-
Cross-Resistance Profile: Test the sensitivity of the resistant cell line to other chemotherapeutic agents, particularly other nucleoside analogs and drugs with different mechanisms of action, to determine if the resistance is specific to this compound or represents a multidrug-resistant phenotype.
-
Molecular Analysis:
-
Gene Expression Analysis (qRT-PCR or RNA-seq): Analyze the expression levels of genes known to be involved in drug resistance, such as those encoding drug transporters (e.g., ABCB1, ABCC1, ABCG2), metabolic enzymes (e.g., deoxycytidine kinase), and apoptosis-related proteins (e.g., Bcl-2, caspases).
-
Protein Expression Analysis (Western Blot or Flow Cytometry): Quantify the protein levels of the aforementioned gene products to confirm changes at the protein level.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Establishing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cancer cell lines.
Potential Signaling Pathways Involved in this compound Resistance
Caption: Key mechanisms and pathways contributing to this compound resistance.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Cyclocytidine (hydrochloride) | CAS 10212-25-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Unveiling Ancitabine Sensitivity Determinants with CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ancitabine (Cyclocytidine) is a prodrug of the potent chemotherapeutic agent Cytarabine (Ara-C), a cornerstone in the treatment of various hematological malignancies.[1][2] this compound is enzymatically converted to Cytarabine, which, upon intracellular phosphorylation to its active triphosphate form (ara-CTP), acts as a DNA synthesis inhibitor by competing with deoxycytidine triphosphate for incorporation into DNA.[1][2] This process ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Despite its clinical efficacy, the development of resistance remains a significant hurdle. Understanding the genetic determinants of sensitivity and resistance to this compound is paramount for optimizing patient stratification, developing rational combination therapies, and overcoming treatment failure.
This application note details the use of genome-wide CRISPR-Cas9 screening to systematically identify genes that modulate cellular sensitivity to this compound. By leveraging the power of CRISPR-Cas9 to create a diverse pool of gene knockouts, researchers can perform positive and negative selection screens to pinpoint genes whose loss confers resistance or sensitivity to this compound, respectively.
Principle of CRISPR-Cas9 Screening for Drug Sensitivity
CRISPR-Cas9 technology allows for precise and efficient gene editing. In the context of a pooled screen, a library of single-guide RNAs (sgRNAs), each targeting a specific gene, is introduced into a population of Cas9-expressing cells. This creates a heterogeneous population of cells, with each cell ideally harboring a single gene knockout. The cell pool is then treated with the drug of interest, in this case, this compound.
-
Positive Selection Screen (Resistance): Cells with knockouts of genes that are essential for this compound's cytotoxic activity will survive and proliferate in the presence of the drug. Deep sequencing of the sgRNA population before and after drug treatment will reveal an enrichment of sgRNAs targeting these resistance-conferring genes.
-
Negative Selection Screen (Sensitivity): Conversely, cells with knockouts of genes that normally contribute to drug resistance will be more susceptible to this compound and will be depleted from the population. Deep sequencing will show a depletion of sgRNAs targeting these sensitivity-conferring genes.
Data Presentation
As no direct CRISPR-Cas9 screen data for this compound has been published, we present illustrative data from a genome-wide CRISPR/Cas9 screen performed with its active metabolite, Cytarabine (Ara-C), in a human pancreatic cancer cell line (MiaPaCa2) to identify genes conferring resistance.[3] This serves as a strong proxy for this compound sensitivity determinants.
Table 1: Top Gene Hits from a Positive Selection CRISPR-Cas9 Screen with Cytarabine (Ara-C) Conferring Resistance [3]
| Gene Symbol | Description | Fold Enrichment (Drug vs. Control) | p-value | False Discovery Rate (FDR) |
| DCK | Deoxycytidine kinase | 350 | < 0.0001 | < 0.0001 |
| DCTPP1 | dCTP pyrophosphatase 1 | 1.5 | < 0.05 | < 0.01 |
Note: The fold enrichment for DCK knockdown resulted in an EC50 350 times higher than in control cells, and for DCTPP1 knockdown, the EC50 was 1.5 times higher.[3] This table is a representative example based on the provided search result and may not be exhaustive.
Table 2: Top Gene Hits from a Negative Selection CRISPR-Cas9 Screen with Cytarabine (Ara-C) Conferring Sensitivity (Hypothetical)
| Gene Symbol | Description | Fold Depletion (Drug vs. Control) | p-value | False Discovery Rate (FDR) |
| ABCC1 | ATP binding cassette subfamily C member 1 (MRP1) | -5.2 | < 0.001 | < 0.005 |
| AKT1 | AKT serine/threonine kinase 1 | -4.8 | < 0.001 | < 0.005 |
| mTOR | Mechanistic target of rapamycin (B549165) kinase | -4.5 | < 0.001 | < 0.005 |
Note: This table is hypothetical and for illustrative purposes, as the provided search results did not contain data from a negative selection screen for Cytarabine. The genes listed are known to be involved in chemoresistance pathways.
Signaling Pathways and Experimental Workflows
This compound Metabolism and Mechanism of Action
Caption: Intracellular activation of this compound to its active form, ara-CTP.
Key Signaling Pathways in this compound/Cytarabine Resistance
Caption: Mechanisms of cellular resistance to Cytarabine.
Experimental Workflow for a Pooled CRISPR-Cas9 Screen
Caption: General workflow for a pooled CRISPR-Cas9 drug sensitivity screen.
Experimental Protocols
Protocol 1: Genome-Wide Pooled CRISPR-Cas9 Positive Selection Screen to Identify this compound Resistance Genes
Objective: To identify gene knockouts that confer resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Genome-scale lentiviral sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentiviral production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic appropriate for the sgRNA library vector)
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Production: a. Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids. b. Harvest the virus-containing supernatant 48-72 hours post-transfection. c. Titer the lentiviral library on the target Cas9-expressing cancer cell line.
-
Cell Library Generation: a. Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. b. The number of cells transduced should be sufficient to achieve at least 300-500x coverage of the sgRNA library. c. Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for 2-3 days. d. Collect a cell pellet from a portion of the cells to serve as the "Day 0" or initial time point reference.
-
This compound Selection: a. Determine the optimal concentration of this compound to use for the screen. This should be a high-dose that results in 70-90% cell death in the parental Cas9-expressing cell line. b. Culture the transduced cell library in the presence of the determined concentration of this compound. c. Passage the cells as needed, maintaining a sufficient number of cells to preserve library complexity. d. Continue the selection for 14-21 days, or until a resistant population emerges.
-
Sample Collection and Genomic DNA Extraction: a. Harvest the surviving cell population from the this compound-treated arm and a parallel vehicle-treated control arm. b. Extract genomic DNA from the "Day 0" pellet, the final control population, and the final this compound-resistant population.
-
sgRNA Sequencing and Analysis: a. Amplify the integrated sgRNA sequences from the genomic DNA using PCR. b. Perform high-throughput sequencing of the PCR amplicons. c. Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in each sample. d. Use computational tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. e. Genes targeted by the top enriched sgRNAs are considered candidate this compound resistance genes.
Protocol 2: Genome-Wide Pooled CRISPR-Cas9 Negative Selection Screen to Identify this compound Sensitivity Genes
Objective: To identify gene knockouts that confer sensitivity to this compound.
Materials: Same as Protocol 1.
Procedure:
-
Lentiviral Library Production and Cell Library Generation: Follow steps 1 and 2 from Protocol 1.
-
This compound Treatment: a. Determine the optimal concentration of this compound for the negative selection screen. This should be a sub-lethal dose that causes a moderate growth inhibition (e.g., IC20-IC30) in the parental Cas9-expressing cell line. b. Culture the transduced cell library in the presence of this low-dose this compound or a vehicle control. c. Passage the cells for 14-21 days, ensuring the library complexity is maintained at each passage.
-
Sample Collection and Genomic DNA Extraction: a. Collect cell pellets at the initial time point ("Day 0") and at the end of the experiment from both the this compound-treated and vehicle-treated populations. b. Extract genomic DNA from all samples.
-
sgRNA Sequencing and Analysis: a. Follow steps 5a-c from Protocol 1. b. Use computational tools (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the vehicle-treated population. c. Genes targeted by the top depleted sgRNAs are considered candidate this compound sensitivity genes.
Conclusion
CRISPR-Cas9 screening is a powerful and unbiased approach to elucidate the genetic landscape of drug sensitivity. By applying the protocols outlined in this application note, researchers can identify novel genes and pathways that determine the cellular response to this compound. This knowledge is critical for the development of predictive biomarkers, the design of effective combination therapies to overcome resistance, and ultimately, the advancement of personalized medicine in cancer treatment. The identification of genes such as DCK as a key determinant of resistance to the active metabolite of this compound highlights the potential of this approach to uncover clinically relevant mechanisms.[3] Future studies employing these methods will undoubtedly provide a deeper understanding of this compound's mechanism of action and the complex interplay of genetic factors that govern its efficacy.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ancitabine Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Ancitabine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its hydrochloride salt?
A1: this compound hydrochloride is significantly more soluble in aqueous solutions than this compound. The hydrochloride salt has a reported solubility of up to 200 mg/mL in water. However, in phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL. Another source states a solubility of 26.31 mg/mL in water. It is important to note that solubility can be affected by the pH, temperature, and composition of the buffer.
Q2: Why does my this compound solution sometimes form a precipitate when diluted in cell culture media or buffer?
A2: Precipitation upon dilution of an this compound stock solution (often prepared in a non-aqueous solvent like DMSO) into an aqueous medium is a common issue. This "antisolvent precipitation" occurs because the high local concentration of the drug upon initial mixing exceeds its solubility in the aqueous environment before it can be uniformly dispersed.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is a prodrug that undergoes hydrolytic conversion to the active drug, Cytarabine (B982). This conversion is pH and temperature-dependent. This compound is most stable in acidic conditions, specifically at a pH of 4 or lower. At 30°C and a pH of less than or equal to 4, an aqueous solution of this compound will maintain 90% of its initial concentration for 12 days[1]. The stability decreases as the pH increases. A 1% solution of this compound hydrochloride in water has been shown to be stable for 24 hours at room temperature.
Q4: How does pH affect the stability of this compound solutions?
A4: The rate of conversion of this compound to Cytarabine increases with higher pH. In alkaline solutions, the conversion is significantly faster. For experiments where the integrity of this compound as the prodrug is critical, it is recommended to prepare and use the solutions in acidic buffers (pH ≤ 4) and to prepare them fresh whenever possible.
Q5: Can I heat or sonicate my this compound solution to aid dissolution?
A5: Gentle heating and sonication can be used to help dissolve this compound hydrochloride. However, prolonged exposure to high temperatures should be avoided as it can accelerate the conversion of this compound to Cytarabine.
Troubleshooting Guides
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock Solution
-
Problem: A precipitate forms when a concentrated this compound stock solution in DMSO is diluted into an aqueous buffer or cell culture medium.
-
Cause: Antisolvent precipitation due to the rapid change in solvent polarity.
-
Solution:
-
Pre-warm the aqueous medium: Pre-warming your buffer or cell culture medium to 37°C can help increase the solubility of this compound.
-
Use a drop-wise addition method: Add the stock solution drop-by-drop to the vortexing or stirring aqueous medium. This ensures rapid and uniform mixing, preventing the formation of localized high concentrations.
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution (ideally below 0.5%) to minimize its effect on the solubility and to avoid cellular toxicity.
-
Prepare fresh dilutions: Always prepare the final working solution immediately before use to minimize the time for potential precipitation.
-
Issue 2: Cloudiness or Precipitate in a Thawed Frozen Stock Solution
-
Problem: A frozen stock solution of this compound appears cloudy or contains a precipitate after thawing.
-
Cause: The compound may have come out of solution during the freeze-thaw cycle.
-
Solution:
-
Warm the solution: Gently warm the vial to room temperature or in a 37°C water bath.
-
Vortex thoroughly: Vortex the solution vigorously to redissolve the precipitate. The solution should become clear.
-
Visual inspection: Before use, carefully inspect the solution to ensure that no particulate matter remains. If the solution remains cloudy, it should not be used as the actual concentration will be unknown.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | pH | Temperature | Reported Solubility (mg/mL) |
| Water | Neutral | Room Temperature | ~200 |
| Water | Neutral | Room Temperature | 26.31 |
| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | ~10 |
| Dimethyl Sulfoxide (DMSO) | N/A | Room Temperature | 10 |
Table 2: Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Notes |
| ≤ 4 | 30 | > 12 days (for 90% remaining) | Region of maximum stability.[1] |
| 7.2 | 37 | 5 hours | In water. |
| Alkaline | Not specified | Decreased stability | Conversion to Cytarabine is faster at higher pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Hydrochloride Stock Solution in Water
-
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile, conical tube
-
Vortex mixer
-
-
Procedure:
-
Weigh out 10 mg of this compound hydrochloride powder and place it in a sterile conical tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear and colorless.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in single-use aliquots.
-
Protocol 2: Preparation of a 1 mg/mL this compound Hydrochloride Working Solution in PBS (pH 7.2)
-
Materials:
-
10 mg/mL this compound hydrochloride stock solution in water (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, conical tubes
-
Vortex mixer
-
-
Procedure:
-
Pre-warm the sterile PBS to 37°C.
-
In a sterile conical tube, add 9 mL of the pre-warmed PBS.
-
While vortexing the PBS, add 1 mL of the 10 mg/mL this compound hydrochloride stock solution drop-wise to the PBS.
-
Continue vortexing for another 30 seconds to ensure the solution is homogenous.
-
Use the freshly prepared working solution immediately for your experiments.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a prodrug for Cytarabine.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Troubleshooting inconsistent results in Ancitabine cytotoxicity assays
Welcome to the Technical Support Center for Ancitabine cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during this compound cytotoxicity assays, leading to inconsistent or unexpected results.
Q1: Why am I seeing high variability between my replicate wells?
High variability in replicate wells is a common issue that can mask the true cytotoxic effect of this compound. The primary causes are often related to inconsistent cell seeding, pipetting inaccuracies, or environmental effects across the assay plate.
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to ensure even cell distribution. Avoid letting cells sit in the pipette or tube for extended periods, which can lead to clumping. It is recommended to determine the optimal cell seeding density through a titration experiment.[1][2]
-
Pipetting: Use calibrated pipettes and be consistent with your technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles, but not touching the bottom of the well, which can disturb the cell monolayer.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.[3]
-
Incubation: Ensure even temperature and humidity distribution within the incubator.
Q2: My untreated control cells show low viability or do not appear healthy.
Poor health of control cells will invariably lead to unreliable data.
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure cells are in the logarithmic growth phase at the time of seeding.[4] Use a consistent and low passage number, as high-passage cells can exhibit altered growth rates and drug sensitivity.[4]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.
-
Media and Supplements: Use pre-warmed media and ensure all supplements (e.g., fetal bovine serum) are of high quality and have been stored correctly.
Q3: I am observing a weaker cytotoxic effect of this compound than expected, or a complete lack of activity.
This can be due to several factors, including the properties of this compound itself, the experimental conditions, or the biology of the cell line.
Troubleshooting Steps:
-
This compound Stability and Storage: this compound hydrochloride is stable in bulk form, with a sample stored at 60°C for 30 days showing no decomposition.[5] A 1% solution in water also shows no decomposition after 24 hours at room temperature.[5] However, repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to compound degradation.[4] Prepare fresh dilutions from a stock solution for each experiment.
-
Mechanism of Action: this compound is a prodrug that is converted to the active compound, cytarabine.[6][7] The effectiveness of this compound is dependent on the rate of this conversion, which can be influenced by the activity of the enzyme cytidine (B196190) deaminase in the cells.[6] Different cell lines may have varying levels of this enzyme.
-
Treatment Duration: The cytotoxic effects of this compound, which acts by inhibiting DNA synthesis, are most pronounced in rapidly dividing cells.[6] A short exposure time may be insufficient to observe a significant effect. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Cell Line Resistance: Cancer cells can develop resistance to nucleoside analogs like cytarabine.[8][9] This can occur through mechanisms such as decreased drug uptake, increased drug inactivation, or downregulation of activating enzymes like deoxycytidine kinase (DCK).[6][8]
Q4: My colorimetric assay (e.g., MTT, XTT) results are inconsistent or show high background.
Colorimetric assays are susceptible to interference from various sources.
Troubleshooting Steps:
-
Direct Reduction of Assay Reagent: Test whether this compound directly reduces the assay reagent in a cell-free system.[3] To do this, add this compound to the culture medium with the reagent but without cells. If a color change occurs, this compound is interfering with the assay. In this case, consider using a non-enzymatic-based assay for cytotoxicity, such as a crystal violet assay or an ATP-based luminescence assay.[10][11]
-
Media Components: Phenol (B47542) red in culture medium can interfere with absorbance readings.[1] It is advisable to use phenol red-free medium during the reagent incubation step.
-
Incomplete Solubilization of Formazan (B1609692): In MTT assays, ensure the formazan crystals are completely dissolved before reading the plate.[3] Increase the incubation time with the solubilization solution and mix thoroughly.[1][3]
-
Compound Precipitation: At high concentrations, this compound may precipitate, which can interfere with absorbance readings.[12] Visually inspect the wells under a microscope for any signs of precipitation.
Data Presentation
Table 1: Troubleshooting Common Artifacts in this compound Cytotoxicity Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate.[1][2][3] |
| Low viability in untreated controls | Unhealthy cells, high passage number, mycoplasma contamination. | Use cells in logarithmic growth phase, maintain low passage numbers, and regularly test for mycoplasma.[4] |
| Weaker than expected cytotoxicity | This compound degradation, insufficient treatment time, cellular resistance. | Prepare fresh dilutions, extend incubation period, and consider the cell line's potential for resistance.[4][6][8] |
| High background in MTT/XTT assay | Direct reduction of reagent by this compound, interference from media components. | Perform a cell-free assay to check for direct reduction. Use phenol red-free medium for the assay step.[1][3] |
| U-shaped dose-response curve | Compound precipitation at high concentrations, direct chemical interference with assay reagent. | Visually inspect for precipitation. Perform a cell-free assay to check for interference.[12] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL.[1] Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[14] Mix thoroughly on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[14]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
-
Cell Preparation: Seed and treat cells with this compound as described in the MTT assay protocol, typically in a 6-well plate format.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase, as trypsin can sometimes affect membrane integrity.[16] Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V conjugated to a fluorophore (e.g., FITC) and 5 µL of PI solution.[17] Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound.[6][7]
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. benchchem.com [benchchem.com]
- 13. jrmds.in [jrmds.in]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. benchchem.com [benchchem.com]
Improving the stability of Ancitabine in long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Ancitabine during long-term storage and experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during the storage and handling of this compound.
Problem 1: Loss of this compound Potency in Aqueous Solutions
-
Question: I am observing a rapid decrease in the concentration of this compound in my aqueous stock solution stored at room temperature. What could be the cause and how can I prevent it?
-
Answer: this compound is susceptible to hydrolysis, especially under alkaline conditions, where it converts to Cytarabine[1][2]. The rate of this conversion is pH and temperature-dependent. To minimize degradation, it is crucial to control the pH of your aqueous solutions.
-
Immediate Action: Verify the pH of your solution. If it is neutral or alkaline, this is likely the cause of the degradation.
-
Preventative Measures:
-
Prepare this compound solutions in an acidic buffer, ideally at a pH ≤ 4, where it exhibits maximum stability[3].
-
Store aqueous solutions at refrigerated temperatures (2-8°C) or frozen (-20°C to -80°C) to slow down the hydrolysis rate.
-
For long-term storage, prepare stock solutions in anhydrous DMSO and store at -80°C for up to 6 months or at -20°C for up to 1 month[4].
-
Always prepare fresh aqueous working solutions from your stock solution immediately before use.
-
-
Problem 2: Appearance of Unknown Peaks in HPLC Analysis After Storage
-
Question: My HPLC analysis of a stored this compound sample shows the parent peak and a significant peak corresponding to Cytarabine, but also several other small, unidentified peaks. What are these and are they a concern?
-
Answer: The appearance of additional peaks suggests further degradation of this compound or its primary degradant, Cytarabine. These could arise from hydrolysis, oxidation, or photolysis, especially if the sample was not stored under optimal conditions.
-
Immediate Action: Conduct a forced degradation study to intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in tentatively identifying the nature of the degradation products by comparing the retention times of the peaks in your sample with those generated under specific stress conditions.
-
Preventative Measures:
-
Light Protection: Store this compound, both in solid form and in solution, protected from light to prevent photolytic degradation. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.
-
Excipient Purity: Ensure the purity of all excipients and solvents used in your formulation, as impurities can catalyze degradation reactions.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
-
A1: Solid this compound hydrochloride should be stored at 2-8°C in a tightly sealed container, away from moisture[5].
-
-
Q2: How long can I store this compound stock solutions in DMSO?
-
A2: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. Ensure the container is sealed to prevent moisture absorption by the DMSO[4].
-
-
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
-
A3: It is not recommended to undergo multiple freeze-thaw cycles as this can accelerate degradation. Aliquot your stock solution into single-use vials to maintain stability.
-
Formulation and Stability Enhancement
-
Q4: My experimental protocol requires a neutral pH. How can I improve this compound's stability under these conditions?
-
A4: While this compound is most stable at an acidic pH, if a neutral pH is required, you can enhance its stability by using a formulation approach. Complexation with cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can protect the labile parts of the this compound molecule from hydrolysis[3][4]. Lyophilization of the formulation can also significantly improve long-term stability.
-
-
Q5: Are there any excipients I should avoid when formulating this compound?
-
A5: Avoid highly alkaline excipients that would raise the pH of the formulation. Also, be cautious with excipients that may contain reactive impurities, such as peroxides in some grades of polysorbates, which could lead to oxidative degradation.
-
Degradation
-
Q6: What is the primary degradation pathway for this compound?
-
Q7: How can I monitor the degradation of this compound to Cytarabine?
-
A7: A stability-indicating HPLC method with UV detection is the most common and reliable way to simultaneously quantify this compound and Cytarabine. This allows you to monitor the decrease in this compound concentration and the corresponding increase in Cytarabine concentration over time.
-
Data Presentation
The following tables summarize the expected stability of this compound under various storage conditions. This data is representative and intended to guide experimental design. Actual stability will depend on the specific formulation and handling procedures.
Table 1: Stability of this compound in Aqueous Solution at Different pH and Temperatures
| pH | Temperature | % this compound Remaining after 7 days | Major Degradant |
| 3.0 | 4°C | >98% | Cytarabine |
| 3.0 | 25°C | ~95% | Cytarabine |
| 7.0 | 4°C | ~90% | Cytarabine |
| 7.0 | 25°C | ~70% | Cytarabine |
| 9.0 | 4°C | ~60% | Cytarabine |
| 9.0 | 25°C | <40% | Cytarabine |
Table 2: Long-Term Stability of this compound in Different Formulations
| Formulation | Storage Condition | % this compound Remaining after 6 months |
| Solid Powder | 2-8°C, protected from moisture | >99% |
| 10 mg/mL in DMSO | -20°C | >98% |
| 10 mg/mL in DMSO | -80°C | >99% |
| 1 mg/mL in pH 4.0 Citrate Buffer | -20°C | ~97% |
| Lyophilized powder (with SBE-β-CD) | 25°C | >99% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its primary degradant, Cytarabine.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (e.g., 5:95 v/v). The exact ratio may need optimization based on the specific column and system.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare standard solutions of this compound and Cytarabine of known concentrations in the mobile phase.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve for quantification.
-
Prepare the this compound samples for stability testing by diluting them to an appropriate concentration with the mobile phase.
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the peaks for this compound and Cytarabine by comparing their retention times and peak areas to the standards.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Also, heat the this compound solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the this compound solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Visualizations
Caption: Mechanism of action of this compound as a prodrug of Cytarabine.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. medchemexpress.com [medchemexpress.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Ancitabine degradation products and their interference in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of Ancitabine and its potential interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
This compound is a prodrug of the antineoplastic agent Cytarabine (B982). Its primary degradation pathway is hydrolysis, where it is quantitatively converted to Cytarabine.[1][2][3] This conversion occurs in aqueous solutions across a wide pH range.[1]
Q2: Under what conditions is this compound most stable?
This compound exhibits its greatest stability in aqueous solutions at a pH of 4 or lower.[1] As the pH becomes more alkaline, the rate of hydrolysis to Cytarabine increases.[1] For instance, a study on its aqueous conversion kinetics calculated that at 30°C and a pH of less than or equal to 4, an this compound solution will retain 90% of its initial concentration for 12 days.[1]
Q3: What are the known degradation products of this compound?
The predominant degradation product of this compound is Cytarabine, formed through hydrolysis.[1][2][3] While forced degradation studies on similar compounds like Gemcitabine have shown multiple degradation products under various stress conditions (acidic, alkaline, and oxidative), specific documentation of other this compound degradation products is not extensively available in the reviewed literature.[4]
Q4: How can this compound degradation interfere with its analysis?
The primary interference arises from the presence of its active metabolite and main degradation product, Cytarabine. Since this compound is a prodrug designed to convert to Cytarabine, it is crucial to have an analytical method that can distinguish between the two compounds.[2][3] This is essential for accurately quantifying this compound concentrations, especially in stability studies or in biological matrices where enzymatic conversion also occurs.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentrations in my assay.
This issue is often linked to the degradation of this compound into Cytarabine during sample handling, storage, or the analytical process itself.
Troubleshooting Steps:
-
pH Control of Solutions: Maintain the pH of all aqueous solutions, including buffers and mobile phases, at or below 4 to minimize hydrolytic degradation.[1]
-
Temperature Management: Perform all sample preparation steps at controlled, low temperatures (e.g., on ice) to reduce the rate of hydrolysis. Store samples at appropriate refrigerated or frozen conditions and minimize freeze-thaw cycles.
-
Use of a Stability-Indicating Method: Employ an analytical method, such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method, that can resolve this compound from Cytarabine and other potential degradants. While a specific method for this compound is not detailed in the provided search results, the principles from stability-indicating methods for Cytarabine can be applied.[5][6]
Issue 2: My analytical method does not separate this compound from Cytarabine.
Inadequate separation of the parent drug from its primary degradant will lead to inaccurate quantification.
Troubleshooting Steps:
-
Chromatographic Column Selection: Utilize a high-resolution column, such as a C18 column, which is commonly effective for separating polar, structurally similar compounds.[5][6]
-
Mobile Phase Optimization:
-
pH Adjustment: As this compound is most stable at acidic pH, using a mobile phase with a pH around 2.8 to 4 can both improve stability during the run and aid in chromatographic separation.[5][6]
-
Organic Modifier Gradient: Develop a gradient elution method that starts with a low percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and gradually increases the concentration. This can help in resolving closely eluting peaks.
-
-
Method Validation: Validate the analytical method according to ICH guidelines to ensure it is specific for this compound in the presence of its degradation products. This involves performing forced degradation studies.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for developing and validating a stability-indicating analytical method. These studies intentionally stress the drug substance to produce degradation products.
Objective: To generate potential degradation products of this compound and to test the specificity of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water, depending on the stress condition).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. Given the known rapid conversion in alkaline conditions, shorter time points should be considered.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using the developed analytical method (e.g., HPLC). The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without completely degrading the parent compound.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and to determine if the this compound peak is spectrally pure in the presence of co-eluting degradation products.
Data Presentation
Table 1: Summary of this compound Stability and Degradation
| Parameter | Condition | Observation | Reference |
| Primary Degradation Product | Aqueous Solution | Cytarabine | [1][2][3] |
| Region of Maximum Stability | Aqueous Solution | pH ≤ 4 | [1] |
| Hydrolysis Kinetics | Alkaline pH | Linear increase in degradation rate with increasing pH | [1] |
| Calculated Stability | pH ≤ 4, 30°C | 90% of initial concentration retained for 12 days | [1] |
Table 2: Example HPLC Method Parameters for a Stability-Indicating Assay
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250mm x 4.6mm, 5µm | Good retention and resolution for polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.8) | Maintains acidic pH for this compound stability and aids separation. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start with a low % of B, increasing over the run | To resolve this compound from the more polar Cytarabine. |
| Flow Rate | 0.7 - 1.0 mL/min | Typical flow rate for standard HPLC columns. |
| Detection Wavelength | 270 - 280 nm | Based on the UV absorbance maxima of similar compounds. |
| Column Temperature | 25 - 30°C | Controlled temperature for reproducible retention times. |
Visualizations
Caption: Primary degradation pathway of this compound to Cytarabine.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
References
- 1. Aqueous conversion kinetics and mechanisms of this compound, a prodrug of the antileukemic agent cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A Stability indicating RP- HPLC method for determination of anticancer agents cytarabine in lyophilized dosage form | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Ancitabine Delivery to Tumor Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the delivery of Ancitabine to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to tumor tissues?
This compound is a prodrug of the hydrophilic anticancer agent Cytarabine. The primary challenges in its delivery include its rapid clearance from circulation, non-specific distribution leading to systemic toxicity, and poor penetration into solid tumors. Effective delivery strategies aim to protect the drug from degradation, prolong its circulation time, and specifically target it to the tumor site.
Q2: What are the main strategies to enhance this compound delivery to tumors?
The main strategies focus on encapsulating this compound or its active form, Cytarabine, into drug delivery systems. These include:
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Nanoparticle-based delivery: Utilizing biodegradable polymers like PLGA to encapsulate the drug, offering controlled release and the potential for surface functionalization for targeted delivery.
-
Liposomal formulations: Encapsulating the hydrophilic drug within the aqueous core of lipid-based vesicles to improve stability and alter its pharmacokinetic profile.
-
Antibody-Drug Conjugates (ADCs): Conjugating Cytarabine to a monoclonal antibody that targets a specific antigen overexpressed on tumor cells, such as CD33 on acute myeloid leukemia (AML) cells, for highly targeted delivery.
Q3: Should I encapsulate the prodrug this compound or the active drug Cytarabine?
Most of the available literature focuses on the encapsulation of Cytarabine. As Cytarabine is the active cytotoxic agent, its direct delivery to the tumor is the primary goal. The encapsulation of the prodrug this compound is less studied but could offer advantages in terms of stability and controlled conversion to Cytarabine at the tumor site. However, formulation development and characterization would need to be optimized specifically for this compound's physicochemical properties. The choice depends on your specific research goals and the desired release kinetics.
Troubleshooting Guides
Nanoparticle-Based Delivery
Issue 1: Low Encapsulation Efficiency (<30%) of this compound/Cytarabine in PLGA Nanoparticles
-
Possible Cause 1: Poor drug-polymer interaction.
-
Troubleshooting:
-
Optimize the drug-to-polymer ratio. A higher polymer concentration may be required to effectively encapsulate the hydrophilic drug.
-
Select an appropriate PLGA polymer. Vary the lactide-to-glycolide ratio and the molecular weight of the PLGA. A higher glycolide (B1360168) content can increase the hydrophilicity of the polymer matrix, potentially improving interaction with the drug.
-
Consider using a different polymer. Polymers such as chitosan (B1678972) have shown high encapsulation efficiency for Cytarabine due to ionic interactions.
-
-
-
Possible Cause 2: Drug leakage into the aqueous phase during formulation.
-
Troubleshooting:
-
Modify the nanoprecipitation method. Rapidly add the organic phase containing the drug and polymer into the aqueous anti-solvent with vigorous stirring to promote rapid nanoparticle formation and drug entrapment.
-
Use a double emulsion (w/o/w) solvent evaporation technique. This method is generally more suitable for encapsulating hydrophilic drugs. This compound/Cytarabine is first dissolved in an aqueous phase, which is then emulsified in an organic phase containing the polymer. This primary emulsion is then added to a larger aqueous phase to form the final nanoparticles.
-
-
Issue 2: Rapid Initial Burst Release of the Drug
-
Possible Cause: Drug adsorbed to the nanoparticle surface.
-
Troubleshooting:
-
Improve the washing steps. After nanoparticle collection by centrifugation, resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove surface-adsorbed drug.
-
Optimize the formulation to enhance drug incorporation within the polymer matrix. Refer to the troubleshooting steps for low encapsulation efficiency.
-
-
Liposomal Formulations
Issue 1: Premature leakage of hydrophilic this compound/Cytarabine from liposomes.
-
Possible Cause 1: High membrane fluidity.
-
Troubleshooting:
-
Incorporate cholesterol. Cholesterol can increase the packing of phospholipids, leading to a more rigid and less permeable membrane. An optimal concentration is typically between 30-50 mol%.
-
Use lipids with a high phase transition temperature (Tc). Lipids with longer, saturated acyl chains (e.g., DSPC) create a more ordered and less leaky membrane at physiological temperatures.
-
-
-
Possible Cause 2: Instability in biological fluids.
-
Troubleshooting:
-
PEGylate the liposomes. The inclusion of PEG-conjugated lipids (e.g., DSPE-PEG2000) creates a hydrophilic corona that sterically hinders the binding of plasma proteins, increasing circulation time and stability.
-
Optimize the surface charge. A neutral or slightly negative surface charge can reduce non-specific interactions with cells and proteins.
-
-
Antibody-Drug Conjugates (ADCs)
Issue 1: Off-target toxicity.
-
Possible Cause: Premature release of the cytotoxic payload in circulation.
Data Presentation
The following tables summarize quantitative data from various studies on Cytarabine delivery systems. Direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Characterization of Cytarabine-Loaded Nanoparticles
| Formulation ID | Polymer/Material | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| CY-TINPs | Trehalose-coated Iron Oxide | Chemical crosslinking | 50 | -13.03 | - | - | [6] |
| Chitosan NPs | Chitosan | Ionic cross-linking | - | - | ~90.2 | - | [7] |
| PEGylated PLGA NPs | PLGA-PEG | - | ~200 | - | 18.8 ± 1.52 | - | [8] |
Table 2: Characterization of Cytarabine-Loaded Liposomes
| Formulation ID | Lipid Composition | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| CPX-351 | DSPC/DSPG/Chol (7:2:1) | - | 107 | -33 | >95% | [9][10] |
| PEGylated Liposomes | - | - | ~200 | - | 26.1 ± 0.18 | [8] |
| Niosomes | Non-ionic surfactants | - | - | - | ~80% | [11] |
Table 3: In Vivo Performance of Cytarabine Delivery Systems
| Formulation | Animal Model | Tumor Accumulation | Key Findings | Reference |
| CY-TINPs | Wistar rats | Not specified | Enhanced bioavailability (Cmax: 425.26 ± 2.11 µg/mL; AUC0–72: 11546.64 ± 139.82 µg·h/mL) compared to free drug. | [6][12] |
| CPX-351 | Leukemia-bearing mice | Preferential uptake by leukemia cells in bone marrow | Maintained a synergistic 5:1 molar ratio of Cytarabine to Daunorubicin for over 24 hours. | [13] |
| Cyt/Daun Liposome (B1194612) | Tumor-bearing mice | Increased accumulation at tumor sites | Achieved long circulation and maintained a synergistic drug ratio. | [14] |
Experimental Protocols
Protocol 1: Preparation of Cytarabine-Loaded Liposomes by the Thin-Film Hydration Method
This protocol describes the preparation of liposomes for encapsulating a hydrophilic drug like Cytarabine.[1][8][15][16]
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Cytarabine
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio) in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration:
-
Dissolve the Cytarabine in the aqueous buffer.
-
Hydrate the lipid film by adding the Cytarabine-containing buffer to the flask.
-
Agitate the flask (e.g., by vortexing or gentle shaking) at a temperature above the phase transition temperature (Tc) of the lipids to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into an extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
-
-
Purification: Remove unencapsulated Cytarabine by methods such as dialysis or size exclusion chromatography.
Visualizations
CD33 Signaling Pathway in Acute Myeloid Leukemia (AML)
Caption: CD33 signaling cascade in AML cells.
Experimental Workflow for Liposome Preparation
References
- 1. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine hydrochloride-loaded liposomes and nanoparticles: comparison of encapsulation efficiency, drug release, particle size, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Liposome co-encapsulation of anti-cancer agents for pharmacological optimization of nanomedicine-based combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 16. Frontiers | Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP [frontiersin.org]
Technical Support Center: Mitigating Off-Target Effects of Ancitabine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Ancitabine in cellular models. The focus is on understanding and mitigating the off-target effects of this chemotherapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a prodrug of the anticancer agent Cytarabine (also known as ara-C).[1][2][3] Once administered, this compound is gradually converted to Cytarabine.[2][4] Cytarabine, a nucleoside analog, exerts its primary on-target effect by inhibiting DNA and RNA synthesis, which is particularly effective against rapidly dividing cancer cells.[1][5] Inside the cell, Cytarabine is converted to its active triphosphate form, Ara-CTP. Ara-CTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into DNA. This incorporation leads to the termination of the DNA chain elongation process, thereby halting DNA replication and inducing cell death (apoptosis).[1][5][6]
Q2: What are the known off-target effects of this compound/Cytarabine in cellular models?
The primary off-target toxicity of Cytarabine, the active form of this compound, stems from its on-target mechanism being active in any rapidly dividing non-cancerous cells. This can lead to side effects like bone marrow suppression.
A significant and specific off-target effect has been identified in post-mitotic cells, such as neurons. In Dorsal Root Ganglion (DRG) neurons, Cytarabine has been shown to cause neurotoxicity by inhibiting mitochondrial DNA (mtDNA) synthesis.[7] This occurs because Cytarabine's active form, Ara-CTP, inhibits DNA polymerase γ, the enzyme responsible for mtDNA replication.[7] This leads to mitochondrial dysfunction, oxidative stress, and can trigger a DNA damage response, ultimately causing neuronal damage.[7]
Q3: How can I distinguish between on-target and off-target cytotoxicity in my experiments?
Distinguishing between on- and off-target effects is crucial for accurate interpretation of experimental results. Here are some strategies:
-
Use of Control Cell Lines: Compare the cytotoxic effects of this compound in your cancer cell line of interest with its effects on a non-cancerous, rapidly dividing cell line (e.g., fibroblasts) and a post-mitotic cell line (e.g., primary neurons or a neuronal cell line).
-
Rescue Experiments: To confirm that the observed cytotoxicity is due to the intended mechanism, you can attempt a "rescue" by supplementing the cell culture medium with deoxycytidine. An excess of the natural nucleoside can outcompete Ara-CTP for incorporation into DNA, potentially mitigating the on-target effect.
-
Target Knockout/Knockdown Models: While more complex, using CRISPR-Cas9 to generate a cell line with a modified version of DNA polymerase that is less susceptible to Ara-CTP could help delineate on-target from off-target effects.[8]
-
Mitochondrial Function Assays: To specifically investigate the off-target effects on mitochondria, you can perform assays to measure mitochondrial membrane potential, oxygen consumption rates, and mtDNA content.[9]
Q4: Are there ways to reduce the off-target effects of this compound in my cell culture experiments?
Yes, several strategies can be employed to minimize off-target effects:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired on-target effect in your cancer cells. A dose-response curve will be essential to determine the optimal concentration.
-
Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required to induce the desired effect.
-
Co-treatment with Protective Agents: For neuronal models, co-treatment with antioxidants or agents that support mitochondrial function could potentially mitigate neurotoxicity.
-
Use of 3D Cell Culture Models: 3D spheroids or organoids may provide a more physiologically relevant model system and could potentially alter the drug response, including off-target effects, compared to traditional 2D cell cultures.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause: The concentration of this compound is too high, leading to significant off-target effects in any dividing cells.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) of this compound in both your cancer cell line and the non-cancerous control line.
-
Select a More Selective Concentration: Choose a concentration for your experiments that shows a significant therapeutic window (i.e., is much more toxic to the cancer cells than the control cells).
-
Reduce Exposure Time: Shorten the incubation time with this compound to see if a therapeutic window can be achieved.
-
Problem 2: Signs of neurotoxicity (e.g., neurite retraction, decreased viability) in neuronal cell models at low this compound concentrations.
-
Possible Cause: Off-target inhibition of mitochondrial DNA polymerase γ is leading to mitochondrial dysfunction.[7]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health:
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye like TMRE or JC-1 to assess changes in mitochondrial membrane potential.
-
mtDNA Quantification: Use qPCR to measure the relative amount of mitochondrial DNA compared to nuclear DNA.
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure cellular respiration and mitochondrial function.
-
-
Attempt a Rescue Experiment: Co-treat neuronal cells with a cell-permeable antioxidant, such as N-acetylcysteine (NAC), to see if it mitigates the observed toxicity.
-
Consider a Different Cellular Model: If possible, use a neuronal cell line that is known to be more resistant to mitochondrial toxins to see if the effect is cell-type specific.
-
Quantitative Data Summary
Due to the limited availability of public quantitative data directly comparing the on- and off-target effects of this compound, the following table provides an illustrative example of how such data could be structured. Researchers should generate this data for their specific cellular models.
| Parameter | Cancer Cell Line (e.g., HL-60) | Non-Cancerous Proliferating Cell Line (e.g., HFF-1) | Neuronal Cell Line (e.g., SH-SY5Y) |
| IC50 (µM) after 72h | Hypothetical Value: 1 µM | Hypothetical Value: 10 µM | Hypothetical Value: 5 µM |
| % Decrease in mtDNA content at 1 µM | Hypothetical Value: 10% | Hypothetical Value: 15% | Hypothetical Value: 40% |
| % Increase in ROS production at 1 µM | Hypothetical Value: 20% | Hypothetical Value: 25% | Hypothetical Value: 60% |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound's active form is engaging with its target, DNA polymerase.
-
Cell Treatment: Treat your cell line of interest with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Use Western blotting to detect the amount of soluble DNA polymerase at each temperature. A shift in the melting curve upon drug treatment indicates target engagement.
Protocol 2: CRISPR-Cas9 Screening for Off-Target Identification
A CRISPR-Cas9 knockout screen can identify genes that, when knocked out, confer resistance or sensitivity to this compound, potentially revealing off-target dependencies.[10]
-
Library Transduction: Transduce a pooled sgRNA library into your cancer cell line.
-
Drug Selection: Treat the cells with this compound at a concentration that inhibits growth but does not kill all cells.
-
Genomic DNA Extraction: Extract genomic DNA from both the treated and a control population of cells.
-
sgRNA Sequencing: Amplify and sequence the sgRNA cassettes from the genomic DNA.
-
Data Analysis: Identify sgRNAs that are enriched or depleted in the this compound-treated population. Enriched sgRNAs may indicate genes that, when knocked out, cause resistance, pointing to potential off-target pathways.
Visualizations
Caption: On- and off-target mechanisms of this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Ancitabine Treatment Protocols for Resistant Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ancitabine and its active metabolite, Cytarabine (B982) (Ara-C), particularly in the context of drug-resistant tumors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a prodrug that is converted in the body to its active form, Cytarabine (Ara-C). Cytarabine is a nucleoside analog that primarily targets rapidly dividing cells. Its mechanism involves being phosphorylated to its active triphosphate form, Ara-CTP, which then inhibits DNA synthesis by competing with the natural nucleotide dCTP for incorporation into DNA. This leads to the termination of the DNA chain and induces apoptosis (programmed cell death).
Q2: My cancer cells are showing reduced sensitivity to this compound/Cytarabine. What are the common resistance mechanisms?
Resistance to Cytarabine is a significant challenge and can occur through several mechanisms:
-
Impaired Cellular Uptake: Reduced expression or mutations in the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for transporting Cytarabine into the cell, can limit the drug's access to its intracellular targets.
-
Deficient Drug Activation: The conversion of Cytarabine to its active form, Ara-CTP, is dependent on the enzyme deoxycytidine kinase (dCK). Downregulation or inactivating mutations in the DCK gene can lead to a decrease in the levels of active drug within the cell.
-
Increased Drug Inactivation: Cancer cells can increase the expression of enzymes that inactivate Cytarabine, such as cytidine (B196190) deaminase.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis can counteract the cytotoxic effects of Cytarabine. Key pathways implicated in resistance include the JAK/STAT and the DNA damage response (DDR) pathways.
Q3: How can I determine if my resistant cells have altered drug uptake or activation pathways?
To investigate the mechanism of resistance in your cell line, you can perform the following experiments:
-
hENT1 Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to compare the mRNA and protein levels of hENT1 in your resistant cell line versus the parental (sensitive) line.
-
dCK Expression and Activity Assays: Similarly, assess the expression of dCK at the mRNA and protein levels. You can also perform a dCK activity assay to measure the rate of Cytarabine phosphorylation.
-
Drug Uptake Assay: Use radiolabeled Cytarabine (e.g., [3H]Ara-C) to measure and compare the rate of drug uptake between sensitive and resistant cells.
Q4: What are the most promising strategies to overcome this compound/Cytarabine resistance?
Combination therapy is the leading strategy to overcome resistance. This involves co-administering this compound/Cytarabine with agents that target the specific resistance mechanisms or complementary cellular pathways. Promising combinations include:
-
CHK1 Inhibitors: These agents target the DNA damage response pathway, preventing cancer cells from repairing the DNA damage induced by Cytarabine, thereby enhancing its cytotoxic effect.[1]
-
JAK/STAT Pathway Inhibitors: For tumors with an activated JAK/STAT pathway, inhibitors of this pathway can re-sensitize cells to Cytarabine.
-
BCL-2 Family Inhibitors: These drugs promote apoptosis and can be synergistic with Cytarabine.
-
Flavopiridol: This cyclin-dependent kinase inhibitor has shown efficacy in combination with Cytarabine in clinical trials for relapsed/refractory acute myeloid leukemia (AML).
Section 2: Troubleshooting Guides
Problem: I am trying to establish a Cytarabine-resistant cell line, but I am seeing widespread cell death.
-
Solution 1: Gradual Dose Escalation. Start with a very low concentration of Cytarabine (e.g., the IC10 or IC20 of the parental cell line) and allow the cells to recover and repopulate before gradually increasing the concentration. This process can take several months.
-
Solution 2: Pulsed Treatment. Instead of continuous exposure, treat the cells with a higher concentration of Cytarabine for a shorter period (e.g., 24-48 hours), then remove the drug and allow the surviving cells to grow in drug-free media before the next treatment cycle.
Problem: My in vitro combination therapy experiments are not showing synergistic effects.
-
Solution 1: Optimize Drug Ratios and Scheduling. The synergistic effect of two drugs can be highly dependent on their concentration ratio and the timing of their administration. Perform a checkerboard titration to test a wide range of concentrations for both drugs. Also, consider sequential versus simultaneous drug addition. For example, pre-treating with a pathway inhibitor before adding Cytarabine may be more effective.
-
Solution 2: Verify the Resistance Mechanism. Ensure that the combination therapy you are testing is appropriate for the mechanism of resistance in your cell line. For example, a CHK1 inhibitor may be less effective if the primary resistance mechanism is a lack of drug uptake.
Section 3: Data Presentation
Table 1: In Vitro IC50 Values for Cytarabine in Sensitive and Resistant AML Cell Lines
| Cell Line | Status | Cytarabine IC50 (µM) | Reference |
| THP-1 | Parental (Sensitive) | 56 | [2] |
| THP-1 Ara-C R | Resistant | 1457 | [2] |
| U937 | Parental (Sensitive) | 0.14 | [2] |
| U937 Ara-C R | Resistant | 1578.3 | [2] |
| HL-60 | Sensitive | 14.24 | |
| KG-1 | Sensitive | 18.21 |
Table 2: In Vitro IC50 Values for Cytarabine in Combination with a CHK1 Inhibitor (Adavosertib)
| Cell Line | Drug | IC50 (nM) | Reference |
| CCRF-CEM | Adavosertib | ~103 | |
| CCRF-CEM | Cytarabine | ~90 | |
| Jurkat | Adavosertib | ~370.4 | |
| Jurkat | Cytarabine | ~159.7 |
Table 3: Clinical Trial Results for Flavopiridol in Combination with Cytarabine and Mitoxantrone (FLAM) in Newly Diagnosed AML
| Treatment Arm | Complete Remission (CR) Rate | Reference |
| FLAM | 70% | |
| 7+3 (Standard of Care) | 46% |
Section 4: Experimental Protocols
Protocol 1: Establishment of a Cytarabine-Resistant Cell Line (e.g., HL-60)
-
Initial Seeding: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Determine Parental IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of the parental HL-60 cells to Cytarabine after 72 hours of exposure.
-
Initiate Resistance Induction: Start by continuously exposing the HL-60 cells to a low concentration of Cytarabine (e.g., the IC10 value).
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells are actively dividing, subculture them.
-
Gradual Dose Escalation: Once the cells have adapted to the current drug concentration (stable growth rate), gradually increase the concentration of Cytarabine in the culture medium. Repeat this process over several months.
-
Verify Resistance: Periodically, perform an MTT assay to determine the IC50 of the cultured cells. A significant increase in the IC50 compared to the parental line indicates the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved, perform single-cell cloning to establish a homogenous resistant cell line.
Protocol 2: Cell Viability Assessment using MTT Assay for Combination Therapy
-
Cell Seeding: Seed your cancer cell line (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Cytarabine and the second drug of interest. For combination wells, prepare a matrix of concentrations.
-
Drug Treatment: Add the drugs to the appropriate wells. Include wells with single agents and the combination at various concentrations. Also, include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 3: Apoptosis Assessment using Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat your cells with Cytarabine, the combination agent, or both for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells (including the supernatant for suspension cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 5: Mandatory Visualizations
References
Adjusting for batch-to-batch variability of Ancitabine powder
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Ancitabine powder to ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound hydrochloride is a prodrug of the antineoplastic agent Cytarabine. Upon administration, this compound is slowly hydrolyzed to Cytarabine. Cytarabine is then converted intracellularly to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into DNA. This incorporation leads to the cessation of DNA replication, particularly during the S phase of the cell cycle, and also inhibits DNA polymerase, ultimately resulting in decreased DNA replication and repair. This mechanism allows for a more prolonged and consistent therapeutic effect compared to direct administration of Cytarabine.
Q2: How should I properly store this compound powder and its solutions to ensure stability?
Proper storage is critical for maintaining the integrity of this compound.
-
Powder: Store this compound powder at -20°C for long-term storage (up to 3 years), protected from moisture and under nitrogen if possible.
-
Stock Solutions: For stock solutions prepared in solvents like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions should be prepared fresh for daily use. It is not recommended to store aqueous solutions for more than one day.
Q3: What are the common solvents for dissolving this compound powder and what are the recommended concentrations?
This compound hydrochloride has good solubility in water. It is also soluble in DMSO.
| Solvent | Recommended Maximum Concentration |
| Water | 26.31 mg/mL (100.55 mM) |
| DMSO | 10 mg/mL (38.22 mM) |
Sonication is recommended to aid dissolution. For in vivo experiments, if using a solvent like DMSO, ensure the final concentration in the vehicle is low enough to avoid physiological effects.
Q4: What are the potential sources of batch-to-batch variability in this compound powder?
While specific instances for this compound are not widely documented, general sources of variability in active pharmaceutical ingredient (API) powders can include:
-
Purity and Impurity Profile: Differences in the synthesis and purification processes can lead to varying levels and types of impurities.
-
Particle Size and Distribution: Variations in manufacturing can affect particle size, which in turn can influence dissolution rates and bioavailability.
-
Crystalline Form (Polymorphism): Different batches might exist in different crystalline or amorphous forms, impacting solubility and stability.
-
Moisture Content: The amount of absorbed moisture can affect the powder's stability and handling properties.
-
Residual Solvents: The presence of residual solvents from manufacturing can influence the powder's physical and chemical properties.
Q5: How can batch-to-batch variability of this compound impact my experimental results?
Inconsistent properties between batches of this compound powder can lead to:
-
Altered Effective Concentrations: Differences in solubility and dissolution rate can change the actual concentration of this compound in your experiments, leading to variable biological effects.
-
Inconsistent Pharmacokinetics: In in vivo studies, variability can affect the rate of conversion to Cytarabine, leading to unpredictable therapeutic outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays (e.g., IC50 values).
If you observe a significant shift in the potency or efficacy of this compound between different batches, follow these troubleshooting steps.
Caption: Troubleshooting workflow for inconsistent IC50 values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Preparation | Verify that the new batch of this compound was dissolved completely. Ensure the final concentration of any solvent (e.g., DMSO) is consistent across all conditions and below 0.5%. | A clear, fully dissolved stock solution should be used. Consistent solvent concentration ensures that observed effects are due to the compound, not the solvent. |
| Compound Storage | Confirm that the this compound powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture. Aliquot stock solutions to avoid multiple freeze-thaw cycles. | Proper storage maintains the compound's stability and prevents degradation, ensuring consistent potency. |
| Cell Line Health | Ensure your cell line is healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Use a consistent cell seeding density for all experiments. | Healthy and consistent cell cultures are crucial for reproducible assay results. |
| Assay Conditions | Standardize incubation times and ensure all other assay parameters (e.g., reagent concentrations, plate types) are consistent between experiments. | Consistent assay conditions minimize experimental variability. |
Issue 2: this compound appears to be inactive or has significantly reduced activity.
If a new batch of this compound shows little to no effect at concentrations that were previously effective, consider the following.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Concentration | Double-check all calculations for stock solution and serial dilutions. If possible, verify the concentration of the stock solution using a spectrophotometer. | Accurate dilutions are essential for achieving the desired final concentrations in the assay. |
| Compound Degradation | Prepare a fresh stock solution from the powder and repeat the experiment. Compare its activity to an older stock solution if available. | A fresh stock solution should restore the expected activity if the previous stock had degraded. |
| Solubility Issues | Visually inspect the stock solution and the final dilutions in the cell culture medium for any signs of precipitation. Sonication may be required for complete dissolution. | Ensuring the compound is fully dissolved in the assay medium is critical for it to be active. |
| Cell Line Resistance | If possible, test the new batch on a different, known sensitive cell line to confirm its activity. | This can help determine if the issue is with the compound batch or the specific cell line being used. |
Experimental Protocols
Protocol 1: Batch Qualification Assay - Comparative IC50 Determination
This protocol outlines a method to compare the potency of a new batch of this compound against a previously validated or "gold standard" batch.
-
Cell Seeding:
-
Culture a cancer cell line known to be sensitive to this compound (e.g., a leukemia cell line).
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of both the new and the reference batch of this compound in DMSO.
-
Perform serial dilutions of each stock solution in culture medium to achieve a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Ensure the final DMSO concentration is the same for all wells and does not exceed 0.5%.
-
-
Treatment:
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of each this compound batch.
-
Include a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Use non-linear regression to plot the dose-response curves for both batches and determine their respective IC50 values.
-
A difference of more than 2-3 fold in IC50 values between batches may indicate significant variability.
-
Data Presentation
Table 1: Example Batch Qualification Data
| Parameter | Reference Batch | New Batch A | New Batch B | Acceptance Criteria |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms to specification |
| Purity (HPLC) | 99.5% | 99.3% | 97.8% | ≥ 98.0% |
| Solubility (in DMSO) | Clear solution at 10 mg/mL | Clear solution at 10 mg/mL | Slight precipitation at 10 mg/mL | Clear solution at 10 mg/mL |
| IC50 (µM) | 1.25 | 1.45 | 3.80 | Within 2-fold of Reference |
In this example, New Batch B would fail the qualification due to lower purity, solubility issues, and a significant difference in potency.
Visualization
This compound's Mechanism of Action
This compound acts as a prodrug, being converted to Cytarabine, which then inhibits DNA synthesis.
Caption: this compound's conversion to its active form and inhibition of DNA synthesis.
Validation & Comparative
A Comparative Analysis of Ancitabine and Cytarabine Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of Ancitabine and its active metabolite, Cytarabine (B982). This compound, a prodrug, is designed for a more sustained release of Cytarabine, which may influence the manifestation and severity of adverse events. This analysis is based on available clinical data and experimental protocols to inform research and drug development.
Introduction: The Prodrug and the Active Agent
This compound is a congener of Cytarabine, developed to function as a prodrug.[1][2][3] Upon administration, this compound is slowly hydrolyzed into Cytarabine.[1][4] This gradual conversion is intended to maintain a more constant and prolonged therapeutic level of Cytarabine in the body.[1] As the pharmacologically active agent is Cytarabine for both drugs, their side effect profiles are expected to be qualitatively similar. The primary difference may lie in the incidence and timing of these adverse events due to their distinct pharmacokinetic profiles.
Mechanism of Action and Pathway to Toxicity
Both this compound and Cytarabine exert their cytotoxic effects by interfering with DNA synthesis. After its conversion from this compound, or direct administration, Cytarabine is intracellularly phosphorylated to its active triphosphate form, Ara-CTP.[5][6][7] Ara-CTP competitively inhibits DNA polymerase and is also incorporated into the DNA strand, leading to chain termination and cell death, particularly in rapidly dividing cancer cells.[5][6][7][8][9][10][11] This mechanism is the basis for their therapeutic efficacy and their toxicity to healthy, rapidly proliferating cells in the body, such as those in the bone marrow and gastrointestinal tract.
Comparative Side Effect Profile
| System Organ Class | Adverse Event | Incidence with Cytarabine (Representative Data) | Notes |
| Hematological | Myelosuppression | Very Common (>10%) | Dose-limiting toxicity. Results in leukopenia, thrombocytopenia, and anemia.[12] |
| Febrile Neutropenia | Common (1-10%) | A common complication of severe neutropenia. | |
| Gastrointestinal | Nausea and Vomiting | Very Common (>10%) | [12] |
| Diarrhea | Very Common (>10%) | [12] | |
| Mucositis/Stomatitis | Very Common (>10%) | Inflammation and ulceration of the oral mucosa.[12] | |
| Abdominal Pain | Common (1-10%) | ||
| Hepatic Dysfunction | Common (1-10%) | Elevated liver enzymes.[12] | |
| Dermatological | Rash | Common (1-10%) | Maculopapular rash is frequently observed. |
| Alopecia | Common (1-10%) | Hair loss is a common side effect of chemotherapy. | |
| Constitutional | Fever | Very Common (>10%) | Often part of "Cytarabine Syndrome".[12] |
| Flu-like Symptoms | Common (1-10%) | Myalgia, arthralgia, and malaise.[12] | |
| Neurological | Cerebellar Toxicity | Dose-dependent | More common with high-dose regimens; can manifest as ataxia, dysarthria, and nystagmus.[13] |
| Peripheral Neuropathy | Rare (<1%) | ||
| Ocular | Conjunctivitis | Dose-dependent | Common with high-dose therapy; can be hemorrhagic. Prophylactic corticosteroid eye drops are often used.[12] |
| Cardiovascular | Pericarditis | Rare (<1%) | [10] |
| Cardiomyopathy | Rare (<1%) | More likely with high-dose regimens and in combination with other cardiotoxic drugs.[5] | |
| Other | Cytarabine Syndrome | Common (1-10%) | Characterized by fever, myalgia, bone pain, and rash, occurring 6-12 hours after administration. Can be managed with corticosteroids.[12] |
Note: Incidence rates can vary significantly based on the dose, schedule of administration, and patient population.
Experimental Protocols for Side Effect Assessment
The evaluation and grading of side effects in clinical trials for cytotoxic agents like this compound and Cytarabine are standardized to ensure consistency and comparability of data.
Common Terminology Criteria for Adverse Events (CTCAE)
The National Cancer Institute's (NCI) Common Terminology Criteria for Adverse Events (CTCAE) is the standard classification system used for reporting adverse events in oncology clinical trials.[14][15][16][17][18] It provides a grading scale (from 1 to 5) for the severity of each adverse event.
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[14][16][18]
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[14][16][18]
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[14][16][18]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[14][16][18]
Monitoring and Assessment Workflow
The following diagram illustrates a typical workflow for monitoring and assessing adverse events in a clinical trial of a cytotoxic agent.
Key Monitoring Parameters:
-
Hematology: Complete blood counts (CBC) with differential are monitored frequently to assess for myelosuppression.[10]
-
Clinical Chemistry: Liver function tests (LFTs) and renal function tests are regularly monitored.[10]
-
Physical Examinations: Regular physical exams are conducted to assess for signs of mucositis, rash, and neurological changes.
-
Patient-Reported Outcomes (PROs): Standardized questionnaires are used to capture subjective symptoms such as nausea, fatigue, and pain from the patient's perspective.[19]
Conclusion
This compound, as a prodrug of Cytarabine, is expected to have a side effect profile that is qualitatively identical to that of Cytarabine. The primary toxicities are hematological and gastrointestinal, consistent with its mechanism of action of inhibiting DNA synthesis in rapidly dividing cells. The slow conversion of this compound to Cytarabine may potentially alter the timing and severity of these side effects, a hypothesis that would require confirmation in direct comparative clinical trials. The standardized assessment and grading of adverse events using frameworks like the CTCAE are crucial for accurately characterizing and comparing the safety profiles of such chemotherapeutic agents. For drug development professionals, understanding the nuances of the prodrug-to-drug conversion and its impact on the therapeutic index is a key consideration for optimizing dosing schedules and improving patient outcomes.
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imcr.uzh.ch [imcr.uzh.ch]
- 3. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytarabine - Wikipedia [en.wikipedia.org]
- 12. cancercareontario.ca [cancercareontario.ca]
- 13. 1742-Neurotoxicity associated with high dose cytarabine | eviQ [eviq.org.au]
- 14. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 15. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 16. evs.nci.nih.gov [evs.nci.nih.gov]
- 17. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. youtube.com [youtube.com]
Validating the Anti-Leukemic Activity of Ancitabine in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic activity of Ancitabine with alternative therapies, supported by experimental data from patient-derived xenograft (PDX) models and other preclinical studies.
Executive Summary
This compound, a prodrug of the widely used chemotherapeutic agent Cytarabine, offers a potential advantage in leukemia treatment through its gradual conversion to the active compound, aiming for sustained therapeutic levels. This guide delves into the preclinical validation of this compound's efficacy, drawing comparisons with established anti-leukemic drugs—Cytarabine, Fludarabine, and Decitabine—within the context of patient-derived xenograft (PDX) models. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for preclinical evaluation as they retain the genetic and phenotypic heterogeneity of the original tumor. While direct and extensive comparative data for this compound in PDX models is limited in publicly available literature, this guide synthesizes the existing evidence to provide a comprehensive overview for research and drug development professionals.
Mechanism of Action: this compound as a Cytarabine Prodrug
This compound (also known as Cyclocytidine) is a nucleoside analog that exerts its anti-leukemic effect by serving as a prodrug for Cytarabine (ara-C).[1] Upon administration, this compound is gradually hydrolyzed in the body to release Cytarabine.[2][3] This slow conversion is designed to maintain more consistent and prolonged therapeutic concentrations of Cytarabine, potentially enhancing its efficacy and reducing toxicity associated with high peak concentrations.[2]
The active form, Cytarabine triphosphate (ara-CTP), acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle. This inhibition of DNA synthesis is particularly effective against rapidly proliferating cancer cells, such as those found in leukemia.
dot graph Ancitabine_Mechanism_of_Action { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
This compound [label="this compound\n(Cyclocytidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytarabine [label="Cytarabine\n(ara-C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ara_CTP [label="Cytarabine Triphosphate\n(ara-CTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Polymerase [label="DNA Polymerase", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Apoptosis\n(Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> Cytarabine [label="Hydrolysis"]; Cytarabine -> ara_CTP [label="Phosphorylation"]; ara_CTP -> DNA_Polymerase [label="Inhibition"]; DNA_Polymerase -> DNA_Synthesis [label="Required for"]; DNA_Synthesis -> Cell_Death [label="Inhibition leads to", style=dashed]; } this compound's conversion to Cytarabine and subsequent inhibition of DNA synthesis.
Comparative Efficacy in Patient-Derived Xenograft Models
Patient-derived xenograft (PDX) models are a cornerstone of preclinical oncology research, providing a more predictive platform for evaluating novel therapeutics compared to traditional cell line-derived xenografts. The following table summarizes available quantitative data on the efficacy of this compound's active form, Cytarabine, and other alternatives in leukemia PDX models. Direct comparative data for this compound in this specific model system is sparse; therefore, data for Cytarabine is presented as a proxy for this compound's potential activity.
| Drug | Leukemia Type | PDX Model | Efficacy Endpoint | Result | Citation |
| Cytarabine | Acute Myeloid Leukemia (AML) | NSG mice | Tumor Burden Reduction | 4- to 46-fold reduction in tumor cell burden | |
| Cytarabine | Pediatric Acute Myeloid Leukemia (AML) | NSG mice | Survival | Statistically significant reduction in AML burden, though no significant increase in median survival as a single agent in one study. | |
| Decitabine | Acute Myeloid Leukemia (AML) | Xenograft model | Anti-leukemic Effect | More durable anti-leukemic effect when combined with TRC105 compared to monotherapy. | |
| Decitabine + Cytarabine | Childhood Acute Myeloid Leukemia (AML) | NOD/SCID mice | Tumor Burden | More effective in reducing tumor burden than either agent alone. | |
| Fludarabine | Multiple Myeloma | SCID mice | Tumor Growth Inhibition | Less than 5-fold tumor increase in 25 days compared to approximately 10-fold in control. |
Experimental Protocols
The validation of anti-leukemic agents in PDX models involves a multi-step process, from model establishment to drug efficacy assessment.
Establishment of Leukemia Patient-Derived Xenografts
A generalized workflow for establishing and utilizing leukemia PDX models for drug testing is outlined below. This process involves the collection of patient leukemia cells, implantation into immunodeficient mice, and subsequent expansion and treatment.
Detailed Methodologies:
-
Patient Sample Collection: Obtain bone marrow aspirates or peripheral blood from consenting leukemia patients under institutional review board (IRB) approved protocols. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Animal Models: Utilize highly immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which are optimal for engrafting human hematopoietic cells.
-
Implantation: Inject 1-10 x 106 viable leukemia cells intravenously (e.g., via tail vein) into sublethally irradiated (e.g., 2 Gy) mice.
-
Engraftment Monitoring: Monitor engraftment by weekly or bi-weekly peripheral blood sampling and flow cytometric analysis for human CD45+ cells.
-
Passaging: Once the percentage of human CD45+ cells reaches a predetermined level (e.g., >1%), sacrifice the mice and harvest leukemic cells from the bone marrow and spleen for expansion into subsequent generations of mice (P1, P2, etc.).
In Vivo Drug Efficacy Studies
-
Cohort Formation: Once tumors are established in a cohort of PDX mice, randomize them into treatment and control groups.
-
Drug Administration: Administer this compound and comparator drugs (e.g., Cytarabine, Fludarabine, Decitabine) at clinically relevant doses and schedules. The route of administration can be intraperitoneal, intravenous, or oral, depending on the drug's properties.
-
Efficacy Assessment:
-
Tumor Burden: Monitor leukemia progression by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at various time points and at the study endpoint using flow cytometry. For models with luciferase-tagged cells, bioluminescence imaging can provide a non-invasive, longitudinal measure of tumor burden.
-
Survival Analysis: Monitor mice for signs of disease progression and record survival data. Generate Kaplan-Meier survival curves to compare the efficacy of different treatments.
-
-
Data Analysis: Statistically analyze differences in tumor burden and survival between treatment and control groups.
Discussion and Future Directions
The primary advantage of this compound lies in its pharmacokinetic profile as a prodrug of Cytarabine, potentially offering a more sustained exposure of leukemia cells to the active drug. However, the limited direct preclinical data in PDX models makes a definitive comparison of its efficacy against newer agents challenging. The available data on Cytarabine in PDX models demonstrates a significant cytoreductive effect, suggesting that this compound, by providing sustained levels of Cytarabine, could also be highly effective.
Future preclinical studies should focus on direct, head-to-head comparisons of this compound with Cytarabine and other standard-of-care agents in a panel of well-characterized leukemia PDX models. Such studies should meticulously evaluate not only the anti-leukemic efficacy but also the pharmacokinetic and pharmacodynamic profiles of each drug. This will provide the necessary data to validate the potential clinical benefits of this compound and guide its optimal use in the treatment of leukemia. Furthermore, exploring combination therapies involving this compound with other targeted agents in PDX models could uncover synergistic effects and new therapeutic strategies.
References
- 1. Decitabine Compared with Low-Dose Cytarabine for the Treatment of Older Patients with Newly Diagnosed Acute Myeloid Leukemia: A Pilot Study of Safety, Efficacy, and Cost-Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Phase II Study Comparing Cytarabine + Daunorubicin (7 + 3) vs (Daunorubicin and Cytarabine) Liposome, Cytarabine + Daunorubicin + Venetoclax, Azacitidine + Venetoclax, and (Daunorubicin and Cytarabine) Liposome + Venetoclax in Patients Aged 59 or Younger Who Are Considered High-Risk (Adverse) Acute Myeloid Leukemia As Determined by MYELOMATCH; A MYELOMATCH Clinical Trial | Clinical Trials | Yale Medicine [yalemedicine.org]
- 3. Efficacy of Flotetuzumab in Combination with Cytarabine in Patient-Derived Xenograft Models of Pediatric Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ancitabine vs. Fludarabine in Chronic Lymphocytic Leukemia: A Comparative Overview
A Head-to-Head Comparison of Two Nucleoside Analogs in the Treatment of Chronic Lymphocytic Leukemia (CLL)
Chronic Lymphocytic Leukemia (CLL), a malignancy characterized by the proliferation of mature B-cells, has seen significant therapeutic advancements with the advent of nucleoside analogs. Among these, Fludarabine (B1672870) has been a cornerstone of treatment for many years. Ancitabine, a prodrug of Cytarabine, represents another therapeutic avenue within this class. This guide provides a detailed comparison of this compound and Fludarabine, focusing on their mechanisms of action, available clinical data in CLL, and the experimental protocols utilized in their evaluation.
Mechanism of Action
Both this compound (via its active metabolite, Cytarabine) and Fludarabine function as antimetabolites, interfering with DNA synthesis and repair, ultimately leading to cancer cell death. However, their specific intracellular targets and metabolic activation pathways differ.
This compound , a prodrug, is slowly hydrolyzed in the body to its active form, Cytarabine (ara-C).[1][2] Cytarabine is a pyrimidine (B1678525) nucleoside analog that, once inside the cell, is phosphorylated to its active triphosphate form, ara-CTP.[3] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[4] The arabinose sugar in ara-CTP sterically hinders the rotation of the DNA strand, halting DNA chain elongation.[1] Furthermore, ara-CTP is a potent inhibitor of DNA polymerase, an enzyme crucial for DNA synthesis and repair.[3][4]
Fludarabine , a purine (B94841) nucleoside analog, is administered as Fludarabine phosphate (B84403) and is rapidly dephosphorylated to 2-fluoro-ara-A.[5] This compound is then taken up by cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[6] F-ara-ATP has multiple cytotoxic mechanisms. It inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, all of which are essential for DNA synthesis.[5][7] F-ara-ATP can also be incorporated into both DNA and RNA, leading to chain termination and inhibition of protein synthesis.[6] This multifaceted mechanism contributes to the induction of apoptosis in cancer cells.[8]
Clinical Efficacy and Safety in CLL
Direct head-to-head clinical trials comparing this compound and Fludarabine in CLL are not available in the published literature. Therefore, this comparison is based on individual clinical trial data for each drug.
This compound (as Cytarabine)
Data on this compound specifically for CLL is limited. However, studies on its active metabolite, Cytarabine, in CLL have shown modest activity. In a study involving 27 patients with B-cell CLL or related lymphoid malignancies treated with high-dose Cytarabine, the overall response rate was 33%, with two complete responses and five partial responses.[9] The median duration of response was 9 months.[9] The primary toxicities observed were myelosuppression and infection.[9]
Fludarabine
Fludarabine has been extensively studied in CLL and has demonstrated significant efficacy, both as a single agent and in combination therapies.
As a monotherapy , Fludarabine has shown superior overall response (OR) and complete response (CR) rates compared to older alkylating agents like chlorambucil.[6] In one large series of patients with relapsed or refractory B-CLL, Fludarabine monotherapy achieved an overall response rate of 32%, with a 3% complete response rate.[6] In treatment-naïve patients, overall response rates with Fludarabine have been reported to be as high as 80% to 100%.[6]
In combination therapy , particularly with cyclophosphamide (B585) (FC) and rituximab (B1143277) (FCR), Fludarabine has been a standard of care for younger, fit patients with CLL. The combination of Fludarabine and cyclophosphamide has been shown to produce higher overall and complete response rates and improved progression-free survival compared to Fludarabine alone.[10] The addition of rituximab to the FC regimen (FCR) further improves outcomes.[11] However, these regimens are associated with significant toxicities, including myelosuppression and an increased risk of infections.[12]
More recent studies have compared Fludarabine-based chemoimmunotherapy with newer targeted agents. These trials have generally shown that targeted therapies may offer superior progression-free survival and a more favorable safety profile.[13][14]
Data Presentation
Table 1: Comparative Summary of this compound (as Cytarabine) and Fludarabine in CLL
| Feature | This compound (as Cytarabine) | Fludarabine |
| Drug Class | Pyrimidine Nucleoside Analog (Prodrug) | Purine Nucleoside Analog |
| Active Metabolite | Cytarabine triphosphate (ara-CTP) | Fludarabine triphosphate (F-ara-ATP) |
| Primary Mechanism | Inhibition of DNA polymerase, DNA chain termination | Inhibition of DNA polymerase, ribonucleotide reductase, and DNA primase; incorporation into DNA and RNA |
| Reported Efficacy (ORR) | ~33% in relapsed/refractory CLL (High-dose Cytarabine)[9] | 32% in relapsed/refractory CLL; 80-100% in treatment-naïve CLL (Monotherapy)[6] |
| Common Toxicities | Myelosuppression, infection[9] | Myelosuppression, immunosuppression, infection, gastrointestinal issues[15] |
Table 2: Selected Clinical Trial Data for Fludarabine in CLL
| Trial / Study | Treatment Arm | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CR) | Key Findings |
| Sorensen et al.[6] | Fludarabine Monotherapy | Relapsed/Refractory B-CLL (n=703) | 32% | 3% | Established Fludarabine's activity in a heavily pre-treated population. |
| US Intergroup Trial E2997[10] | Fludarabine + Cyclophosphamide (FC) | Previously untreated CLL (n=138) | 74.3% | 23.4% | FC combination is superior to F alone in terms of response rates and PFS. |
| US Intergroup Trial E2997[10] | Fludarabine (F) | Previously untreated CLL (n=140) | 59.5% | 4.6% | |
| CALGB 9712[16] | Fludarabine + Rituximab (Concurrent) | Symptomatic, untreated B-cell CLL (n=51) | 90% | 47% | Concurrent administration of rituximab with fludarabine is highly effective. |
| CALGB 9712[16] | Fludarabine + Rituximab (Sequential) | Symptomatic, untreated B-cell CLL (n=53) | 77% | 28% |
Experimental Protocols
Protocol for High-Dose Cytarabine in CLL (Based on Spriggs et al.)[9]
-
Patient Population: Patients with a confirmed diagnosis of B-cell Chronic Lymphocytic Leukemia or a related lymphoid malignancy who have failed standard therapies.
-
Dosage and Administration: Cytarabine is administered at a dose of 3 g/m² as an intravenous infusion over 2 hours.
-
Treatment Schedule: The infusion is given every 12 hours for one to four doses per course. Treatment courses are repeated every 4 weeks.
-
Supportive Care: Prophylactic antiemetics and appropriate supportive care for myelosuppression (e.g., transfusions, antibiotics) are administered as needed.
-
Response Assessment: Response to treatment is evaluated based on standard criteria for CLL, including physical examination, complete blood counts, and bone marrow aspirate and biopsy where indicated.
Protocol for Fludarabine Monotherapy in CLL (Standard Regimen)
-
Patient Population: Patients with a confirmed diagnosis of B-cell Chronic Lymphocytic Leukemia requiring treatment.
-
Dosage and Administration: Fludarabine is administered intravenously at a dose of 25 mg/m² over 30 minutes.[15]
-
Treatment Schedule: The infusion is given daily for 5 consecutive days. This 5-day course is repeated every 28 days.[15]
-
Supportive Care: Patients are monitored closely for signs of myelosuppression and infection. Prophylactic anti-infective agents may be considered.
-
Response Assessment: Treatment response is assessed according to the National Cancer Institute-sponsored Working Group (NCI-WG) guidelines for CLL.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
References
- 1. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fludarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-dose cytosine arabinoside in chronic lymphocytic leukemia: a clinical and pharmacologic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase III trial of fludarabine plus cyclophosphamide compared with fludarabine for patients with previously untreated chronic lymphocytic leukemia: US Intergroup Trial E2997 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Impact of Targeted Agents on Survival of Chronic Lymphocytic Leukemia Patients Fit for Fludarabine, Cyclophosphamide, and Rituximab (FCR) Relative to Age- and Sex-Matched Population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajmc.com [ajmc.com]
- 15. nbinno.com [nbinno.com]
- 16. ashpublications.org [ashpublications.org]
An Independent Validation of Published Ancitabine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ancitabine's performance with alternative therapies for Acute Myeloid Leukemia (AML), supported by experimental data from published research.
This compound, a prodrug of the antineoplastic agent Cytarabine (B982), serves as a cornerstone in the treatment of certain cancers, particularly AML.[1] Its mechanism of action involves the inhibition of DNA and RNA synthesis, leading to cell death, especially in rapidly dividing cancer cells.[1] this compound is slowly hydrolyzed into Cytarabine, which is then converted to its active triphosphate form. This active metabolite competes with deoxycytidine triphosphate for incorporation into DNA. The presence of the arabinose sugar in Cytarabine sterically hinders the rotation of the molecule within the DNA strand, leading to a cessation of DNA replication, specifically during the S phase of the cell cycle.[1] This agent also demonstrates inhibitory effects on DNA and RNA polymerases.[1] The gradual conversion of this compound to Cytarabine may offer a more sustained therapeutic effect compared to direct administration of Cytarabine.[1]
Quantitative Data Summary: this compound (as Cytarabine) vs. Alternative AML Therapies
The following tables summarize quantitative data from clinical trials comparing different treatment regimens for AML. As this compound is a prodrug of Cytarabine, data for Cytarabine-based therapies are used as a proxy.
Table 1: Comparison of Hypomethylating Agents in AML
| Treatment Arm | Complete Remission (CR) Rate | Overall Survival (OS) - Median | Reference |
| Azacitidine | 18% | 10.4 months | [2] |
| Decitabine | 23% | 8.8 months | [2] |
This multicenter retrospective study showed no significant differences in response and OS rates between Azacitidine and Decitabine in AML patients.[2]
Table 2: Comparison of Fludarabine (B1672870) and Azacitidine in Combination with Cytarabine in Older AML Patients
| Treatment Arm | 1-Year Overall Survival (OS) Rate | Median Event-Free Survival (EFS) | Reference |
| Fludarabine, Cytarabine, and Filgrastim (FLUGA) | Not specified, but inferior to AZA | 3 months | [3] |
| Azacitidine | Superior to FLUGA | 4.9 months | [3] |
This phase 3 trial concluded that while FLUGA achieved more remissions after 3 cycles, the 1-year OS rate was superior with Azacitidine.[3]
Table 3: Comparison of Clofarabine and Fludarabine in Combination with Idarubicin and Cytarabine in Newly Diagnosed AML
| Treatment Arm | Complete Remission (CR) or CR with incomplete platelet recovery (CRp) Rate | Median Event-Free Survival (EFS) | Median Overall Survival (OS) | Reference |
| Clofarabine, Idarubicin, Cytarabine (CIA) | 80% | 13 months | 24 months | [4] |
| Fludarabine, Idarubicin, Cytarabine (FIA) | 82% | 12 months | Not reached | [4] |
This randomized phase 2 study indicated that CIA and FIA have similar efficacy in younger patients with newly diagnosed AML, with FIA showing a better toxicity profile.[4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
1. MTT Cell Viability Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating:
-
Harvest leukemia cells and determine cell viability using Trypan blue exclusion.
-
Resuspend cells in culture medium at a density of 0.5-1.0 x 10^5 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, alternatives) in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[6][7]
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
2. Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the test compound for the desired duration.
-
Harvest both adherent and suspension cells and wash them twice with cold PBS.[8]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.[8]
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
3. Transwell Migration Assay
This assay evaluates the migratory capacity of cancer cells in response to a chemoattractant.
-
Cell Preparation:
-
Assay Setup:
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-24 hours).[10][11]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as 4% paraformaldehyde or 70% ethanol.[10][11]
-
Stain the migrated cells with a solution like 0.1% crystal violet.[11]
-
-
Quantification:
-
Count the number of stained, migrated cells in several microscopic fields.
-
Alternatively, elute the stain and measure the absorbance using a microplate reader.[11]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the action of and resistance to Cytarabine, as well as a typical experimental workflow.
References
- 1. Cytotoxic T lymphocytes promote cytarabine-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azacitidine vs. Decitabine in Unfit Newly Diagnosed Acute Myeloid Leukemia Patients: Results from the PETHEMA Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 3 trial of azacitidine versus a semi-intensive fludarabine and cytarabine schedule in older patients with untreated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized Phase 2 Study Evaluating Idarubicin and Cytarabine with Clofarabine or Fludarabine in Adults with Newly Diagnosed AML [ahdbonline.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
Navigating Nucleoside Analog Resistance: A Comparative Guide to Ancitabine's Efficacy in Cytarabine-Resistant Leukemia
For researchers, scientists, and drug development professionals, the emergence of resistance to frontline chemotherapeutics like Cytarabine (B982) (Ara-C) in hematological malignancies presents a significant clinical challenge. Ancitabine, a prodrug of Cytarabine, offers a potential avenue to circumvent some resistance mechanisms. This guide provides an objective comparison of the efficacy of this compound and other nucleoside analogs in the context of Cytarabine-resistant cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Introduction to this compound and Cytarabine Resistance
This compound (cyclocytidine) is a prodrug that is converted in the body to the active anticancer agent Cytarabine (ara-C)[1]. Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML), exerts its cytotoxic effects by inhibiting DNA synthesis[1]. However, its efficacy is often limited by the development of cellular resistance.
The mechanisms of Cytarabine resistance are multifaceted and can significantly impact therapeutic outcomes. Key resistance mechanisms include:
-
Reduced Drug Uptake: Decreased expression or function of the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for Cytarabine to enter the cell[2].
-
Impaired Activation: Deficiency in the enzyme deoxycytidine kinase (dCK), the rate-limiting enzyme that phosphorylates Cytarabine to its active triphosphate form (ara-CTP)[3][4][5].
-
Increased Inactivation: Elevated levels of enzymes such as cytidine (B196190) deaminase (CDA) or 5'-nucleotidase II (NT5C2) that catabolize Cytarabine and its active metabolites.
-
Altered Signaling Pathways: Activation of pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, which can promote cell survival despite chemotherapy-induced stress[2].
Understanding these resistance mechanisms is critical for developing strategies to overcome them, including the use of alternative nucleoside analogs.
Comparative Efficacy of Nucleoside Analogs in Cytarabine-Resistant Cell Lines
While this compound is a prodrug of Cytarabine, suggesting that it would be susceptible to the same resistance mechanisms, the landscape of nucleoside analogs offers alternatives that may retain efficacy in the face of Cytarabine resistance. The following tables summarize the in vitro efficacy of Cytarabine and alternative nucleoside analogs in various Cytarabine-resistant leukemia cell lines.
| Cell Line | Resistance Mechanism | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| HL-60 | dCK and hENT1 reduction | Cytarabine | 0.03 | 0.6 (HL/ara-C20) | 20 | [6][7] |
| Clofarabine (B1669196) | 0.05 | 0.3 (HL/ara-C20) | 6 | [6][7] | ||
| MOLM-13 | dCK deletion | Cytarabine | Not specified | Not specified | Not specified | [4] |
| Clofarabine | Not specified | Co-resistance observed | Not specified | [4] | ||
| Gemcitabine (B846) | Not specified | Co-resistance observed | Not specified | [4] | ||
| Cladribine | Not specified | Co-resistance observed | Not specified | [4] | ||
| SHI-1 | dCK deletion | Cytarabine | Not specified | Not specified | Not specified | [4] |
| Clofarabine | Not specified | Co-resistance observed | Not specified | [4] | ||
| Gemcitabine | Not specified | Co-resistance observed | Not specified | [4] | ||
| Cladribine | Not specified | Co-resistance observed | Not specified | [4] | ||
| L1210 (murine) | dCK deficiency | Cytarabine | Not specified | 2200-fold increase (L4A6) | 2200 | [8] |
| Gemcitabine | Not specified | 16-fold more active than Ara-C in L4A6 | Not applicable | [8] | ||
| BCLO (rat) | dCK deficiency | Cytarabine | Not specified | >300-fold increase (Bara-C) | >300 | [8] |
| Gemcitabine | Not specified | >3-fold more active than Ara-C in Bara-C | Not applicable | [8] |
Key Observations:
-
Clofarabine: In the HL-60 derived Cytarabine-resistant cell line (HL/ara-C20), which has reduced levels of both dCK and hENT1, the resistance to Clofarabine was significantly lower (6-fold) than the resistance to Cytarabine (20-fold). This suggests that Clofarabine may be a more effective agent in this context[6][7]. The retained sensitivity to Clofarabine may be due to its ability to be transported by hENT2 and hCNT3 and phosphorylated by deoxyguanosine kinase (dGK), providing alternative pathways for its activation[6].
-
Gemcitabine: In both murine and rat leukemia cell lines resistant to Cytarabine due to dCK deficiency, Gemcitabine demonstrated significantly greater activity than Cytarabine[8]. This indicates that Gemcitabine may be a valuable alternative in tumors with this specific resistance mechanism.
-
Cross-Resistance: In MOLM-13 and SHI-1 cell lines with dCK deletions, resistance to Cytarabine was accompanied by cross-resistance to other nucleoside analogs, including Clofarabine, Gemcitabine, and Cladribine[4]. This highlights that dCK deficiency can be a broad mechanism of resistance to this class of drugs.
Signaling Pathways in Cytarabine Resistance
The development of resistance to Cytarabine is not solely dependent on drug transport and metabolism but is also intricately linked to the modulation of intracellular signaling pathways that promote cell survival.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced sensitivity to glucocorticoids in cytarabine-resistant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytarabine-resistant leukemia cells are moderately sensitive to clofarabine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Decreased resistance to gemcitabine (2',2'-difluorodeoxycitidine) of cytosine arabinoside-resistant myeloblastic murine and rat leukemia cell lines: role of altered activity and substrate specificity of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis: Ancitabine vs. Cytarabine in Cellular Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proteomic effects of Ancitabine and Cytarabine on cancer cells. Due to the nature of this compound as a prodrug of Cytarabine, direct comparative proteomic studies are scarce. This guide, therefore, focuses on the well-documented proteomic impact of Cytarabine and extrapolates these findings to this compound, highlighting the key differences in their pharmacological profiles that may influence cellular protein expression.
Introduction
This compound, also known as cyclocytidine, is a prodrug that is converted in the body to the active anticancer agent, Cytarabine (also known as ara-C).[1][2] Cytarabine is a cornerstone of chemotherapy for hematological malignancies, particularly acute myeloid leukemia (AML).[3] Both drugs function by interfering with DNA synthesis, leading to cell death in rapidly dividing cancer cells.[1][4] The primary difference between the two lies in their pharmacokinetics; this compound's slow conversion to Cytarabine results in a more sustained and prolonged therapeutic effect.[4][5] This guide will delve into the known proteomic consequences of Cytarabine treatment and discuss the anticipated similarities and potential quantitative differences in the proteomic profiles of cells treated with this compound.
Mechanism of Action: A Shared Pathway
The cytotoxic effects of both this compound and Cytarabine are mediated by the active metabolite, Cytarabine triphosphate (ara-CTP).[1] Once this compound is administered, it undergoes hydrolysis to form Cytarabine.[4][5] Cytarabine is then transported into the cell and phosphorylated to ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, and its incorporation into the growing DNA strand leads to chain termination and inhibition of DNA synthesis, ultimately triggering apoptosis.[1][3]
Figure 1: Mechanism of action for this compound and Cytarabine.
Comparative Quantitative Proteomic Data
The following table summarizes the expected changes in protein expression in cancer cells treated with either drug, based on the known effects of Cytarabine.
| Protein Category | Expected Change in Expression | Rationale |
| DNA Replication & Repair | ||
| DNA Polymerases | Downregulation/Inhibition | Direct target of ara-CTP.[1] |
| Proliferating Cell Nuclear Antigen (PCNA) | Downregulation | Key factor in DNA replication and repair. |
| Ribonucleotide Reductase | Upregulation/Downregulation | Involved in dNTP synthesis; complex regulation in response to DNA damage. |
| Cell Cycle Control | ||
| Cyclin-dependent kinases (CDKs) | Altered Expression/Activity | Key regulators of cell cycle progression, which is halted in S-phase. |
| Cyclins | Altered Expression | Partner proteins for CDKs, levels fluctuate with cell cycle arrest. |
| p53 | Upregulation/Activation | Tumor suppressor activated in response to DNA damage to induce apoptosis. |
| Apoptosis | ||
| Bcl-2 family proteins (Bax, Bak) | Upregulation | Pro-apoptotic proteins that initiate the mitochondrial apoptotic pathway. |
| Caspases (e.g., Caspase-3, -9) | Upregulation/Activation | Executioner proteins of apoptosis. |
| Drug Resistance | ||
| Deoxycytidine kinase (dCK) | Downregulation | Enzyme responsible for the initial phosphorylation of Cytarabine; downregulation confers resistance. |
| Cytidine deaminase (CDA) | Upregulation | Enzyme that inactivates Cytarabine; upregulation confers resistance. |
| ABC transporters (e.g., MRPs) | Upregulation | Efflux pumps that can remove the drug from the cell. |
Experimental Protocols
A typical comparative proteomic study of cells treated with this compound versus Cytarabine would involve the following key steps:
1. Cell Culture and Drug Treatment:
-
Leukemia cell lines (e.g., HL-60, K562) are cultured under standard conditions.
-
Cells are treated with equimolar concentrations of this compound and Cytarabine for various time points (e.g., 6, 12, 24, 48 hours) to account for the pharmacokinetic differences. A vehicle-treated control group is also included.
2. Protein Extraction and Quantification:
-
Cells are harvested, washed with PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
3. Proteomic Analysis (Example using 2D-DIGE):
-
Protein Labeling: Equal amounts of protein from each sample (Control, this compound-treated, Cytarabine-treated) are minimally labeled with different fluorescent CyDyes (e.g., Cy2 for an internal standard pooled from all samples, Cy3 for control, Cy5 for treated).[6]
-
Isoelectric Focusing (IEF): The labeled protein samples are mixed and separated in the first dimension based on their isoelectric point (pI) on an IPG strip.
-
SDS-PAGE: The IPG strip is then placed on top of a polyacrylamide gel, and the proteins are separated in the second dimension based on their molecular weight.
-
Image Acquisition: The gel is scanned at different wavelengths to detect the fluorescence of each CyDye, generating separate images for each sample.[7]
-
Image Analysis: Specialized software is used to match the protein spots across the different images, normalize the spot intensities, and identify statistically significant differences in protein expression between the control and treated samples.
-
Protein Identification: Differentially expressed protein spots are excised from the gel, digested with trypsin, and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to identify the proteins.
Figure 2: Experimental workflow for comparative proteomics.
Signaling Pathways Affected
The primary signaling pathway impacted by this compound and Cytarabine is the DNA damage response pathway . The incorporation of ara-CTP into DNA triggers a cascade of events that ultimately leads to cell cycle arrest and apoptosis.
Figure 3: Key signaling pathway affected.
Conclusion
This compound and Cytarabine are expected to induce nearly identical qualitative proteomic changes in cancer cells due to their shared active metabolite and mechanism of action. The key distinction lies in the sustained-release profile of this compound, which may lead to more prolonged and potentially quantitatively different alterations in the proteome compared to bolus administration of Cytarabine. Future direct comparative proteomic studies are warranted to fully elucidate these potential quantitative differences and to better understand how the delivery profile of a prodrug can influence the cellular response at the protein level. Such studies would provide valuable insights for optimizing therapeutic strategies and overcoming drug resistance.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Two-dimensional fluorescence difference gel electrophoresis for comparative proteomics profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
Validating the Role of Specific Transporters in Ancitabine Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ancitabine, a prodrug of the potent antineoplastic agent cytarabine (B982) (Ara-C), relies on cellular uptake to exert its therapeutic effect. Understanding the specific transporters involved in this process is critical for predicting drug efficacy, overcoming resistance, and developing novel therapeutic strategies. This guide provides a comparative analysis of the key transporters implicated in this compound uptake, supported by experimental data and detailed methodologies.
Executive Summary
The cellular entry of this compound is intrinsically linked to the transport of its active metabolite, cytarabine. The primary mediators of this uptake are members of the Solute Carrier (SLC) superfamily, specifically the human Equilibrative Nucleoside Transporters (hENTs) and Concentrative Nucleoside Transporters (hCNTs). While direct kinetic data for this compound is limited, extensive research on cytarabine provides a strong surrogate for understanding its transport dynamics.
Key Findings:
-
hENT1 (SLC29A1) is a major transporter for cytarabine, and its expression levels often correlate with drug sensitivity in cancer cells.[1][2][3]
-
hCNTs (SLC28 family) , including hCNT1 and hCNT3, also contribute to the uptake of cytarabine and other nucleoside analogs.[4][5]
-
The expression and activity of these transporters can be modulated by various signaling pathways, presenting potential targets for enhancing drug delivery.
-
Resistance to cytarabine has been linked to the downregulation or altered function of these transporters.
Comparative Analysis of Transporter-Mediated Uptake
Due to the rapid intracellular conversion of this compound to cytarabine, most quantitative studies focus on the transport of cytarabine. The following tables summarize key kinetic and cytotoxic parameters for cytarabine and other relevant nucleoside analogs mediated by hENT1 and hCNT1, providing a framework for understanding this compound's likely transport characteristics.
Table 1: Kinetic Parameters for Nucleoside Analog Transport
| Transporter | Substrate | Km (µM) | Vmax (pmol/µl/min) | Cell System |
| hENT1 | Adenosine (B11128) | 215 ± 34 | 578 ± 23.4 | HEK293F (in vitro) |
| hENT1 | Uridine | - | - | PK15NTD cells |
| hENT2 | Uridine | - | - | PK15NTD cells |
| hCNT1 | Gemcitabine (B846) | - | - | Pancreatic Cancer Cells |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, indicating the affinity of the transporter for the substrate. A lower Km signifies higher affinity. Vmax (maximal transport velocity) represents the maximum rate of transport.
Table 2: Cytotoxicity of Nucleoside Analogs in Transporter-Expressing Cells
| Cell Line | Transporter Expressed | Drug | IC50 (µM) |
| hNT-expressing cells | hCNT1 | Azacitidine | 0.1 |
| hNT-expressing cells | hENT1 | Azacitidine | 0.3 |
| hNT-expressing cells | hCNT2 | Azacitidine | 8.3 |
| hNT-expressing cells | hENT2 | Azacitidine | 9.0 |
| hNT-expressing cells | hENT1 | Decitabine | 0.3 |
| hNT-expressing cells | hCNT1 | Decitabine | 0.8 |
| hNT-expressing cells | hENT2, hCNT2 | Decitabine | >100 |
| Primary Leukemia Cells (Ara-C Sensitive) | hENT1 (higher expression) | Cytarabine | Lower IC50 |
| Primary Leukemia Cells (Ara-C Resistant) | hENT1 (lower expression) | Cytarabine | Higher IC50 |
IC50 is the concentration of a drug that inhibits a biological process by 50%. In this context, it reflects the drug concentration required to inhibit cell growth by 50%, with lower values indicating greater potency.
Experimental Protocols for Validating Transporter Function
Validating the role of specific transporters in this compound uptake involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
In Vitro Uptake Assay Using Radiolabeled Substrates
This is the gold-standard method for quantifying the transport of a compound into cells.
Objective: To measure the rate of uptake of a radiolabeled substrate (e.g., [3H]-cytarabine) in cells expressing a specific transporter.
Materials:
-
Cell lines expressing the transporter of interest (e.g., HEK293 or yeast cells transfected with hENT1 or hCNT1).
-
Control cells (parental cell line without the transporter).
-
Radiolabeled substrate (e.g., [3H]-cytarabine).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Inhibitors (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for hENT1).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer and pre-incubate for 15-30 minutes at 37°C to deplete intracellular nucleosides.
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled substrate (and inhibitors for competition assays) to initiate the transport.
-
Incubation: Incubate for a predetermined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold PBS to remove unbound substrate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the rate of uptake (pmol/mg protein/min).
-
Determine kinetic parameters (Km and Vmax) by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Assess the specificity of transport by measuring uptake in the presence and absence of known inhibitors.
Gene Silencing (siRNA/shRNA) or Overexpression Studies
These techniques are used to confirm the role of a specific transporter by observing the effect of its knockdown or overexpression on drug sensitivity.
Objective: To correlate the expression level of a specific transporter with the cytotoxicity of this compound.
Procedure:
-
Transfection/Transduction: Introduce siRNA/shRNA targeting the transporter's mRNA or a plasmid for its overexpression into the chosen cell line.
-
Verification of Knockdown/Overexpression: Confirm the change in transporter expression at the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Cytotoxicity Assay: Treat the modified cells and control cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for this compound in both modified and control cells. A significant shift in the IC50 value confirms the transporter's role in drug uptake and sensitivity.
Visualizing Experimental and Signaling Pathways
Experimental Workflow for Transporter Validation
Caption: Workflow for validating transporter-mediated uptake of this compound.
Signaling Pathways Regulating Nucleoside Transporters
The expression and activity of hENTs and hCNTs are not static and can be influenced by various intracellular signaling cascades. Understanding these regulatory networks can provide opportunities to modulate transporter function and enhance drug uptake.
1. Protein Kinase C (PKC) Signaling:
Activation of certain PKC isoforms (δ and ε) has been shown to rapidly increase hENT1-mediated nucleoside uptake. This suggests a post-translational modification mechanism that enhances transporter activity at the cell membrane.
Caption: PKC-mediated regulation of hENT1 activity.
2. JNK and TGF-β Signaling:
Stress-activated pathways, such as the JNK signaling cascade, can negatively regulate hENT1 expression. Similarly, TGF-β signaling in the tumor microenvironment can induce the expression of CYR61, which in turn downregulates hENT1 and hCNT3, leading to gemcitabine (a related nucleoside analog) resistance.
Caption: Negative regulation of nucleoside transporters by JNK and TGF-β pathways.
3. AMP-Activated Protein Kinase (AMPK) Signaling:
AMPK, a key sensor of cellular energy status, can be activated by adenosine uptake through equilibrative nucleoside transporters. This suggests a link between nucleoside transport and cellular metabolism regulation, which could indirectly influence drug efficacy.
Caption: AMPK activation linked to nucleoside uptake via hENTs.
Conclusion and Future Directions
The validation of specific transporters in this compound uptake is crucial for optimizing its clinical use. While hENT1 is a primary candidate, the roles of other hENTs and hCNTs should not be overlooked. Future research should focus on:
-
Direct kinetic studies of this compound transport by individual hENT and hCNT isoforms to provide precise Km and Vmax values.
-
Elucidating the signaling pathways that regulate transporter expression and function in specific cancer types to identify novel targets for combination therapies.
-
Developing non-invasive biomarkers to assess transporter expression in patients, which could aid in predicting treatment response and personalizing chemotherapy.
By continuing to unravel the complexities of this compound transport, the scientific community can pave the way for more effective and targeted cancer therapies.
References
- 1. RNA expression of genes involved in cytarabine metabolism and transport predicts cytarabine response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression Levels of Human Equilibrative Nucleoside Transporter 1 and Deoxycytidine Kinase Enzyme as Prognostic Factors in Patients with Acute Myeloid Leukemia Treated with Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the nucleoside transporters hENT1 (SLC29) and hCNT1 (SLC28) in pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNT1 expression influences proliferation and chemosensitivity in drug-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ancitabine: A Procedural Guide for Laboratory Professionals
Ancitabine (B1667388), an antineoplastic agent and a prodrug of cytarabine, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[1][2] Adherence to these guidelines is crucial due to the cytotoxic nature of the compound. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and related waste materials.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.[3]
-
Gloves: Always wear double, chemotherapy-rated gloves.
-
Gown: A disposable, non-permeable gown with long sleeves and tight-fitting cuffs is mandatory.
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, all handling and disposal preparations must be conducted within a certified chemical fume hood or an appropriate containment system.[4]
General Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling the compound.[5]
Waste Categorization: A Critical First Step
Proper disposal begins with the correct segregation of this compound waste. The waste is categorized into two main types based on the level of contamination: Trace Waste and Bulk Waste . This distinction is fundamental as it determines the appropriate disposal pathway.[6][7]
| Waste Category | Definition | Examples |
| Trace this compound Waste | Materials contaminated with less than 3% of the original drug weight by volume.[6] | Empty vials, used IV bags and tubing, contaminated gloves, gowns, bench paper, and other disposable PPE.[6] |
| Bulk this compound Waste | Materials containing more than 3% of the original drug weight by volume.[6] | Partially used vials, expired or unused this compound, grossly contaminated materials from a large spill.[6][7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Standard Operating Procedure for Disposal
A. Trace this compound Waste Disposal:
-
Segregation: At the point of generation, place all items contaminated with trace amounts of this compound into a designated yellow, puncture-resistant container clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[6]
-
Container Management: Do not overfill containers. Once the container is three-quarters full, securely seal it.
-
Storage: Store the sealed container in a designated area for regulated medical waste pickup, in accordance with your institution's policies.[7]
B. Bulk this compound Waste Disposal:
-
Containment: All materials classified as bulk waste, including expired product and partially used vials, must be disposed of as hazardous chemical waste.[7]
-
Packaging: Place all bulk waste into a black, Resource Conservation and Recovery Act (RCRA)-rated hazardous waste container.[6][7] This container must be durable, leak-proof, and have a secure lid.
-
Labeling: Label the container with a hazardous waste tag, identifying the contents as "this compound (Chemotherapy) Waste" and including any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a secure, designated satellite accumulation area until it is collected by a licensed hazardous waste contractor.[3]
Important Note: Under no circumstances should this compound or its solutions be flushed down the drain or disposed of in the regular trash.[4] This is to prevent the release of this potent compound into the environment, as it is very toxic to aquatic life with long-lasting effects.[8]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Isolate the Area: Restrict access to the spill location to prevent the spread of the contaminant.
-
Don PPE: If not already worn, put on the full PPE ensemble as described in Section 1.
-
Contain the Spill:
-
For solid/powder spills: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.[6]
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area:
-
Use personal protective equipment as required.[4]
-
Mechanically take up the spilled material and place it into a designated black RCRA hazardous waste container for bulk waste.[4][6]
-
Clean the contaminated surface thoroughly. The area should be washed with a detergent solution, followed by a rinse with clean water.[6] This wash-rinse cycle should be performed three times.[6]
-
-
Dispose of Waste: All contaminated cleaning materials, including gloves and gowns, must be placed in the black RCRA hazardous waste container.[6]
-
Decontaminate and Document: After cleanup is complete, carefully remove PPE to avoid self-contamination. Wash hands thoroughly. Document the spill incident in the laboratory safety log, detailing the time, date, substance, and cleanup procedure.[6]
References
- 1. This compound Hydrochloride | C9H12ClN3O4 | CID 25050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H11N3O4 | CID 25051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uri.edu [web.uri.edu]
- 8. This compound HCl|10212-25-6|MSDS [dcchemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ancitabine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Ancitabine. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to empower your team with the knowledge to work safely and effectively.
This compound hydrochloride is a prodrug of the antineoplastic agent cytarabine.[1][2] Upon administration, it is slowly hydrolyzed to cytarabine, which then interferes with DNA synthesis.[1][2] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): A Tabulated Guide
The following table summarizes the essential personal protective equipment required for handling this compound. It is crucial to use PPE of proven resistant materials.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy-tested gloves | Two pairs of powder-free, chemotherapy-tested nitrile gloves should be worn. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | Disposable, impermeable gown | A solid-front, back-closing gown made of a low-permeability fabric should be worn. Cuffs should be tucked into the outer gloves. |
| Respiratory Protection | N95 or higher respirator | An N95 respirator or a higher level of respiratory protection should be used when handling this compound powder outside of a containment device to prevent inhalation of aerosols. |
| Eye and Face Protection | Safety goggles and face shield | Tight-fitting safety goggles and a full-face shield are necessary to protect against splashes and aerosols, especially when working outside of a biological safety cabinet. |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
This compound should be stored at -20°C in a tightly sealed container, away from incompatible materials.[3]
-
The storage area should be clearly labeled as containing cytotoxic compounds.
2. Preparation of this compound Solutions:
-
All handling of this compound powder and preparation of solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.
-
Before starting, decontaminate the work surface of the BSC.
-
Wear all required PPE as detailed in the table above.
-
This compound is soluble in water. To prepare a stock solution, slowly add the diluent to the vial of this compound powder to avoid splashing.
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
-
Prime intravenous tubing with a non-hazardous solution before adding the this compound solution.
3. Experimental Procedures:
-
When treating cells in culture or performing other in-vitro experiments, conduct all manipulations within a BSC.
-
Use plastic-backed absorbent pads on the work surface to contain any potential spills.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Emergency Protocols: Spill and Disposal Plans
Spill Management:
In the event of an this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.
For a small spill (less than 5 mL):
-
Alert personnel in the immediate area and restrict access.
-
Wearing full PPE, gently cover the spill with absorbent pads.
-
Working from the outside in, clean the area with a detergent solution, followed by a rinse with water.
-
Place all contaminated materials in a designated cytotoxic waste container.
For a large spill (greater than 5 mL):
-
Evacuate the area immediately.
-
Alert the designated emergency response team or safety officer.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan:
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Contaminated PPE and materials: Gloves, gowns, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container.
-
Unused this compound: Unused or expired this compound must be disposed of as hazardous pharmaceutical waste. Do not discard it down the drain or in the regular trash.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while prioritizing the health and safety of their team.
This compound's Mechanism of Action
The following diagram illustrates the conversion of this compound to its active form, Cytarabine, and its subsequent impact on DNA synthesis.
Caption: this compound is converted to Cytarabine, which inhibits DNA synthesis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
